2,5-Dimethyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-5-6-4(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWFZIVIIKYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406071 | |
| Record name | 2,5-dimethyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-65-7 | |
| Record name | 2,5-dimethyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1,3,4-oxadiazole is a five-membered heterocyclic organic compound with the molecular formula C₄H₆N₂O.[1] As a disubstituted derivative of 1,3,4-oxadiazole, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a well-established bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a general workflow for its synthesis and characterization.
Core Physicochemical Properties
This compound is characterized by its thermal stability and weak basicity, a consequence of the inductive effects of the heteroatoms within the aromatic ring.[2] While specific experimental data for this compound is limited, general trends for 1,3,4-oxadiazole derivatives can provide valuable insights. For instance, alkyl substitution, such as with methyl groups, on the 1,3,4-oxadiazole ring is known to influence its solubility. It has been noted that 1,3,4-oxadiazole with two methyl groups is completely soluble in water.[3][4]
Data Presentation
The following table summarizes key physicochemical data for this compound. It is important to note that while some values are directly reported for the target compound, others are predicted or based on data for structurally similar compounds due to a lack of available experimental data.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available (Exhibits weak basicity) | [2] |
| Predicted XlogP | 0.6 | [1] |
| Solubility in Water | Completely soluble | [3][4] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Stuart SMP3)[5]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack the dry sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).
Boiling Point Determination (Micro-scale Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into a heating bath (Thiele tube or oil bath).
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound. For a weak base like this compound, this method determines the acid dissociation constant of its conjugate acid.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acidic titrant (e.g., 0.1 M HCl)
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
Add the acidic titrant in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, and is an indicator of its lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution and the other immiscible solvent to a separatory funnel or test tube.
-
Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the two layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Synthesis and Characterization Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the dimethyl derivative, can be achieved through several established routes. A common and effective method is the cyclodehydration of N,N'-diacylhydrazines.[2] The subsequent characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable heterocyclic compound with promising applications in various scientific fields. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized experimental protocols for their determination. The presented workflow for synthesis and characterization serves as a practical reference for researchers. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and unlock its full potential in drug discovery and materials science.
References
An In-depth Technical Guide to the Thermal and Chemical Stability of 2,5-Dimethyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and chemical stability of 2,5-Dimethyl-1,3,4-oxadiazole. This five-membered heterocyclic compound is a significant building block in medicinal chemistry and materials science, valued for the inherent stability of its 1,3,4-oxadiazole core.[1] Understanding its stability profile is critical for its application in drug design, the development of high-performance polymers, and as a scaffold for novel organic materials.[1][2]
Overview of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is an aromatic heterocycle recognized for its exceptional stability compared to its other isomers (1,2,4- and 1,2,5-oxadiazoles).[1] This stability is attributed to its aromatic character and the electron-withdrawing nature of its two pyridine-type nitrogen atoms.[3] This core structure is a well-established bioisostere for carboxylic acids, esters, and amides, offering a metabolically robust alternative in drug development.[1] Its inherent thermal and chemical resilience makes it a reliable scaffold in synthetic chemistry, capable of withstanding a variety of reaction conditions.[4]
Thermal Stability
The 1,3,4-oxadiazole nucleus imparts significant thermal stability to its derivatives. This property is crucial for applications in materials science, such as the production of heat-resistant polymers. While specific decomposition data for this compound is not extensively documented in publicly available literature, the stability of analogous compounds provides a strong indication of its robustness. For instance, many 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit high melting points and thermal decomposition temperatures often exceeding 150 °C.
Table 1: Physical and Thermal Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₄H₆N₂O | This compound |
| Molecular Weight | 98.10 g/mol | This compound[1] |
| Boiling Point | ~150 °C | 1,3,4-Oxadiazole (unsubstituted)[5] |
| Melting Point | 154-155 °C | 2-(1-Chloro-1-phenylethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole[6] |
| Melting Point | >265 °C | 2-(1-Chloro-1-phenylethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole[6] |
| Melting Point | 174-176 °C | 2,5-Bis(bromomethyl)-1,3,4-oxadiazole[4] |
Note: Data for substituted analogs are provided for context due to the limited availability of specific thermal decomposition data for this compound.
A standard approach to quantify the thermal stability of a compound like this compound involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a ceramic or aluminum TGA/DSC pan.
-
Instrumentation Setup: Place the sample pan into the TGA/DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, commonly 10 °C/min, up to a final temperature (e.g., 500 °C or 600 °C).
-
-
Data Analysis:
-
TGA: Monitor the sample's mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
DSC: Monitor the heat flow to or from the sample relative to a reference. Endothermic peaks typically correspond to melting points, while exothermic peaks can indicate decomposition or crystallization events.
-
Chemical Stability
The this compound molecule demonstrates high chemical stability, a characteristic feature of its heterocyclic core. The ring is generally resistant to many common reagents, which is evidenced by the often harsh conditions used during its synthesis, such as the use of strong dehydrating agents like phosphorus oxychloride or polyphosphoric acid.[4][7]
-
Acids and Bases: The 1,3,4-oxadiazole ring is considered weakly basic due to the inductive electron-withdrawing effect of the heteroatoms, which reduces the electron density on the nitrogen atoms.[1][3] It is generally stable to dilute acids and bases but may be susceptible to degradation under harsh hydrolytic conditions (e.g., concentrated strong acids or bases at elevated temperatures).
-
Oxidizing and Reducing Agents: Safety data for analogous compounds, such as 2,5-diphenyl-1,3,4-oxadiazole, indicates incompatibility with strong oxidizing agents.[8] The aromatic ring is generally resistant to oxidation under mild conditions. Stability towards reducing agents is typically high, although specific reactions would depend on the reagent and conditions used.
-
Electrophilic and Nucleophilic Attack: Electrophilic substitution on the carbon atoms of the oxadiazole ring is difficult due to the ring's electron-deficient nature.[3] Conversely, halogenated oxadiazoles can undergo nucleophilic substitution reactions.[3]
Table 2: Summary of Chemical Stability and Reactivity
| Reagent Class | Reactivity / Stability | Notes |
| Strong Acids | Generally stable, but may be incompatible under harsh conditions. | Based on general stability and SDS of related compounds.[8][9] |
| Strong Bases | Generally stable under moderate conditions. | The ring is weakly basic.[1] |
| Strong Oxidizing Agents | Potentially incompatible; may lead to degradation. | Listed as an incompatible material for related oxadiazoles.[8][9] |
| Reducing Agents | Generally high stability. | The aromatic system is not easily reduced. |
| Electrophiles | Low reactivity at ring carbons. | The ring is electron-deficient.[3] |
This protocol provides a general method for evaluating the stability of this compound towards various chemical agents.
-
Sample Preparation: Prepare stock solutions of this compound in a relatively inert solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, mix the stock solution with an equal volume of the test reagent (e.g., 1M HCl, 1M NaOH, 10% H₂O₂). Include a control vial with the stock solution and pure solvent.
-
Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 24 hours).
-
Monitoring: At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each vial.
-
Analysis: Analyze the aliquots using a suitable technique to check for the degradation of the parent compound and the appearance of new impurities.
-
Thin-Layer Chromatography (TLC): A quick method to visually assess the presence of the starting material and new spots.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: A quantitative method to determine the percentage of the parent compound remaining over time.
-
-
Data Interpretation: Compare the results from the reagent vials to the control. Significant degradation indicates instability under those specific conditions.
Synthesis Context: Cyclodehydration
The stability of this compound is further underscored by its common synthesis route: the cyclodehydration of 1,2-diacetylhydrazine. This reaction typically requires a potent dehydrating agent and often elevated temperatures, conditions which the resulting oxadiazole ring must withstand.[1][4]
Conclusion
This compound is a robust molecule characterized by high thermal and chemical stability. Its 1,3,4-oxadiazole core confers resistance to moderate heat, weak acids and bases, and electrophilic attack. However, caution is advised when using strong oxidizing agents. This favorable stability profile, combined with its utility as a bioisostere, makes it an exceptionally valuable and reliable scaffold for the design and synthesis of new pharmaceuticals and advanced functional materials. The experimental protocols and data presented in this guide serve as a foundational resource for professionals leveraging this versatile compound in their research and development endeavors.
References
- 1. This compound|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
2,5-Dimethyl-1,3,4-Oxadiazole: A Technical Guide to its Application as a Carboxylic Acid Bioisostere in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This technical guide provides an in-depth exploration of 2,5-dimethyl-1,3,4-oxadiazole as a bioisostere for the carboxylic acid moiety. Carboxylic acids, while often crucial for target engagement, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity. The 1,3,4-oxadiazole ring, particularly the 2,5-dimethyl substituted variant, offers a stable, non-ionizable alternative that can mimic the hydrogen bonding capabilities of a carboxylic acid while improving key drug-like properties. This document details the physicochemical rationale for this bioisosteric switch, provides comparative quantitative data, outlines detailed experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Rationale for Carboxylic Acid Bioisosteres
Carboxylic acids are prevalent functional groups in a vast number of clinically approved drugs and bioactive molecules. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to exist in an ionized state at physiological pH, often facilitates strong interactions with biological targets. However, these same characteristics can lead to several undesirable properties that hinder drug development:
-
Poor Membrane Permeability: The ionized nature of carboxylic acids at physiological pH (typically pH 7.4) can significantly limit their ability to passively diffuse across biological membranes, leading to poor oral bioavailability.
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.
-
Potential for Toxicity: Acyl glucuronides can be chemically reactive and have been implicated in idiosyncratic drug toxicities.
-
High Plasma Protein Binding: The negative charge of the carboxylate can lead to strong binding to plasma proteins, reducing the free fraction of the drug available to interact with its target.
Bioisosteric replacement of the carboxylic acid group with a suitable surrogate aims to mitigate these issues while preserving the desired biological activity. The 1,3,4-oxadiazole ring has emerged as a particularly effective bioisostere due to its electronic properties, metabolic stability, and ability to engage in similar non-covalent interactions as a carboxylic acid.
Physicochemical Properties: A Quantitative Comparison
The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the original functional group. The following table summarizes a comparison of key parameters for acetic acid (as a simple carboxylic acid model) and this compound.
| Property | Acetic Acid | This compound | Rationale for Bioisosteric Replacement |
| pKa | 4.76[1][2][3] | Predicted: ~1.5 - 2.5 (protonated) | The oxadiazole is significantly less acidic and will be neutral at physiological pH, leading to improved membrane permeability. |
| logP | -0.17[1] | Predicted: 0.3 - 0.7 | The increased lipophilicity of the oxadiazole can contribute to enhanced cell membrane penetration. |
| Molecular Weight ( g/mol ) | 60.05 | 98.10[4] | The relatively small size of the this compound moiety allows for its incorporation without significant steric hindrance. |
| Hydrogen Bond Acceptors | 2 | 2 | Can mimic the hydrogen bond accepting capacity of the carboxylate group. |
| Hydrogen Bond Donors | 1 | 0 | The lack of a hydrogen bond donor reduces the potential for interactions that can hinder membrane permeability. |
| Metabolic Stability | Susceptible to glucuronidation | Generally high | The heterocyclic ring is more resistant to metabolic degradation compared to the carboxylic acid group. |
Synthesis and Characterization of this compound
The synthesis of this compound is readily achievable through several established methods. A common and efficient approach involves the cyclization of a diacylhydrazine precursor.
Experimental Protocol: Synthesis from Acetic Anhydride and Hydrazine
This protocol outlines a straightforward synthesis of this compound.
Materials:
-
Hydrazine hydrate
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Formation of 1,2-diacetylhydrazine:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in an appropriate solvent like water or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting white precipitate of 1,2-diacetylhydrazine is collected by vacuum filtration, washed with cold water, and dried.
-
-
Cyclization to this compound:
-
To the dried 1,2-diacetylhydrazine (1 equivalent), add phosphorus oxychloride (3-5 equivalents) slowly and carefully in a fume hood.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): A single peak is expected in the region of δ 2.5-2.6 ppm, corresponding to the six equivalent protons of the two methyl groups.
-
¹³C NMR (CDCl₃, 100 MHz): Two distinct signals are expected. One for the methyl carbons (around δ 10-15 ppm) and one for the two equivalent carbons of the oxadiazole ring (around δ 160-165 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the C=N stretching vibration of the oxadiazole ring are expected around 1640-1650 cm⁻¹.
-
The C-O-C stretching vibration of the ring should appear in the region of 1020-1070 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of this compound (98.10 g/mol ).
-
In Vitro Evaluation of the Bioisosteric Replacement
To validate the effectiveness of the this compound as a bioisostere for a carboxylic acid, a series of in vitro assays should be performed on both the parent carboxylic acid-containing compound and its oxadiazole analogue.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Solution Preparation: Prepare stock solutions of the carboxylic acid and the oxadiazole analogue in DMSO. Dilute the stock solutions in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (typically 10-50 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Membrane Coating: Coat the filter of a 96-well filter plate (the acceptor plate) with a solution of a lipid, such as phosphatidylcholine, in an organic solvent like dodecane.
-
Assay Setup: Add the compound-containing buffer to the wells of a 96-well donor plate. Add fresh buffer to the wells of the acceptor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4 to 16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - Ca(t)/Cequilibrium)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = filter area
-
t = incubation time
-
Ca(t) = compound concentration in the acceptor well at time t
-
Cequilibrium = equilibrium concentration
An increased Pe value for the oxadiazole analogue compared to the carboxylic acid would indicate improved passive permeability.
-
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Protocol:
-
Incubation: Incubate the test compound (carboxylic acid or oxadiazole analogue) at a low concentration (e.g., 1 µM) with a source of metabolic enzymes, such as human liver microsomes or cryopreserved hepatocytes, in a suitable buffer at 37°C.[5][6][7][8]
-
Reaction Initiation: For microsomal assays, initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.[6][7]
A longer half-life and lower intrinsic clearance for the this compound analogue would confirm its enhanced metabolic stability compared to the parent carboxylic acid.
Application in Target-Oriented Drug Design
The this compound moiety has been successfully employed as a carboxylic acid bioisostere in the design of inhibitors for various biological targets.
Cyclooxygenase (COX) Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid moiety that is crucial for their inhibitory activity against COX enzymes. However, this group also contributes to the common gastrointestinal side effects of NSAIDs. Replacing the carboxylic acid with a 1,3,4-oxadiazole ring can lead to potent and selective COX-2 inhibitors with an improved safety profile.[9][10]
Signaling Pathway:
Caption: The Cyclooxygenase (COX) signaling pathway and the point of intervention for inhibitors.
GABA Receptor Modulators
The neurotransmitter gamma-aminobutyric acid (GABA) contains a carboxylic acid group that is essential for its binding to GABA receptors. In the design of GABA receptor modulators, replacing this carboxylic acid with bioisosteres like 1,3,4-oxadiazoles can lead to compounds with altered selectivity and improved pharmacokinetic properties, such as enhanced brain penetration.
Signaling Pathway:
Caption: Simplified GABAergic synapse signaling pathway, a target for modulators with carboxylic acid bioisosteres.
Conclusion
The use of this compound as a bioisostere for carboxylic acids represents a valuable strategy in drug design and development. This substitution can lead to significant improvements in key pharmacokinetic properties, including enhanced membrane permeability and metabolic stability, while maintaining or even improving biological activity. The straightforward synthesis and the availability of robust in vitro assays for the evaluation of this bioisosteric replacement make it an attractive approach for medicinal chemists. The successful application of this strategy in areas such as the development of COX inhibitors and GABA receptor modulators underscores its potential to overcome common challenges associated with carboxylic acid-containing drug candidates. This technical guide provides a foundational framework for researchers and scientists to effectively utilize the this compound moiety in their drug discovery programs.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signaling mechanisms that shape postsynaptic GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,5-Dimethyl-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5-Dimethyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of related compounds and provides detailed experimental protocols for obtaining empirical data.
Introduction
This compound is a five-membered heterocyclic compound with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol .[1] The 1,3,4-oxadiazole ring is a crucial pharmacophore known for its diverse biological activities and its role as a bioisostere for carboxylic acids, esters, and amides, which can improve the metabolic stability and solubility of drug candidates.[1] This core structure is thermally stable and possesses weak basicity.[1] The 2,5-disubstituted derivatives, in particular, are pivotal as synthetic intermediates in the development of novel therapeutic agents and advanced organic materials.[1][2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. A single sharp singlet should be observed for the six equivalent protons of the two methyl groups. The chemical shift of this peak is anticipated to be in the range of δ 2.0-3.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals. One signal will correspond to the two equivalent methyl carbons, and the other to the two equivalent carbons of the oxadiazole ring. The characteristic chemical shifts for the C2 and C5 carbons of the 1,3,4-oxadiazole ring are typically found in the range of δ 160-170 ppm.[3][4] The methyl carbons are expected to appear in the upfield region of the spectrum.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 2.0 - 3.0 | Singlet |
| ¹³C | 160 - 170 (C=N) | - |
| 10 - 20 (-CH₃) | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~2900-3000 | C-H stretch (methyl) |
| ~1610-1650 | C=N stretch (oxadiazole ring) |
| ~1020-1070 | C-O-C stretch (oxadiazole ring) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 98, corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and loss of small neutral molecules.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Adduct/Fragment |
| 99.055 | [M+H]⁺ |
| 121.037 | [M+Na]⁺ |
| 98.047 | [M]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, is expected to exhibit absorption maxima in the ultraviolet region, characteristic of the electronic transitions within the heterocyclic ring.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride.[5]
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2,5-Disubstituted-1,3,4-Oxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, with its 2,5-disubstituted derivatives demonstrating a remarkable breadth of biological activities.[1] These compounds have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the core biological activities of 2,5-disubstituted-1,3,4-oxadiazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Numerous studies have highlighted the potential of 2,5-disubstituted-1,3,4-oxadiazoles as potent anticancer agents. Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The cytotoxic effects of various 2,5-disubstituted-1,3,4-oxadiazole derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [2] |
| 4i | A549 (Lung) | 1.59 | [2] |
| 4l | A549 (Lung) | 1.80 | [2] |
| Cisplatin (Standard) | A549 (Lung) | 4.98 | [2] |
| 4g | C6 (Glioblastoma) | 8.16 | [2] |
| 4h | C6 (Glioblastoma) | 13.04 | [2] |
| 4j | MOLT-4 (Leukemia) | >50% growth inhibition at 10 µM | |
| 4j | IGROV1 (Ovarian) | >48% growth inhibition at 10 µM | |
| 4j | HCT-116 (Colon) | >46% growth inhibition at 10 µM | |
| 4j | K-562 (Leukemia) | >46% growth inhibition at 10 µM | |
| 4p | HeLa (Cervical) | 36.7 (GI50) | |
| 4p | MDA-MB-435 (Melanoma) | 46.5 (GI50) | |
| 3e | MDA-MB-231 (Breast) | Showed promising effect | [3] |
| 16 | HCT-116 (Colon) | 0.28 | [4] |
Key Signaling Pathways in Anticancer Activity
STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[5][6] Some 2,5-disubstituted-1,3,4-oxadiazoles have been shown to inhibit the STAT3 signaling pathway, leading to apoptosis in cancer cells.[3]
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][7] Their inhibition by certain 2,5-disubstituted-1,3,4-oxadiazole derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is proportional to the number of viable cells.[8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2,5-Disubstituted-1,3,4-oxadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
2,5-Disubstituted-1,3,4-oxadiazoles have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[9] The presence of certain substituents on the aromatic rings at the 2 and 5 positions can greatly influence the antimicrobial potency.
Quantitative Antimicrobial Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The zone of inhibition is another measure used in diffusion assays.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| F3 | S. aureus | 8 | C. albicans | - | [6] |
| F4 | S. aureus | 4 | C. albicans | - | [6] |
| I2 | S. aureus | 4 | C. albicans | - | [6] |
| F3 | E. coli | 16 | C. albicans | - | [6] |
| F4 | E. coli | 16 | C. albicans | - | [6] |
| I2 | E. coli | 8 | C. albicans | - | [6] |
| F1 | - | - | C. albicans | 32 | [6] |
| F2 | - | - | C. albicans | 32 | [6] |
| 3c | P. aeruginosa | 0.2 | - | - | [10] |
| 3c | B. subtilis | 0.2 | - | - | [10] |
| 3d | S. typhi | 0.4 | - | - | [10] |
| 3d | E. coli | 0.4 | - | - | [10] |
| Ciprofloxacin (Standard) | P. aeruginosa, B. subtilis | 0.2 | - | - | [10] |
| 16 | Various bacterial strains | 4-8 | Various fungal strains | 16-31.28 | [11] |
| 4e | - | 4-8 | - | - | [8] |
| 4g | - | - | - | 4 | [8] |
| 5d | M. smegmatis | 25 µM | - | - | [12] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14][15]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The agent's ability to inhibit the growth of the microorganism is indicated by a clear zone of inhibition around the well.[14]
Materials:
-
Petri plates
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
2,5-Disubstituted-1,3,4-oxadiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent (negative control)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Compound and Control Application: Add a fixed volume (e.g., 100 µL) of the dissolved oxadiazole compound at a specific concentration into the wells. In separate wells, place the standard antibiotic/antifungal discs and add the solvent as negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16][17]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the reduction in edema in animal models.
| Compound ID | Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| OSD | Carrageenan-induced rat paw edema | 100 | 60 | [18] |
| OPD | Carrageenan-induced rat paw edema | 100 | 32.5 | [18] |
| 3f | Carrageenan-induced rat paw edema | 50 | 46.42 | [19] |
| 3i | Carrageenan-induced rat paw edema | 50 | 50 | [19] |
| Phenylbutazone (Standard) | Carrageenan-induced rat paw edema | 50 | 53.57 | [19] |
| Ox-6f | - | 200 µg/mL | 74.16 | [20] |
| Ox-6d | - | 200 µg/mL | 70.56 | [20] |
| Ox-6a | - | 200 µg/mL | 63.66 | [20] |
| Ibuprofen (Standard) | - | 200 µg/mL | 84.31 | [20] |
Key Signaling Pathway in Anti-inflammatory Activity
COX-2 Inhibition Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[21][22] Selective inhibition of COX-2 is a major mechanism for the anti-inflammatory effects of many drugs.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[10][18][23][24]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
2,5-Disubstituted-1,3,4-oxadiazole compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the oxadiazole compounds.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazide with a carboxylic acid using a dehydrating agent such as phosphoryl chloride (POCl3).[2][19][25]
General Synthetic Protocol
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of an appropriate acylhydrazide (1 equivalent) and a carboxylic acid (1-1.2 equivalents) is prepared.
-
Addition of Dehydrating Agent: Phosphoryl chloride (POCl3) is added cautiously to the mixture, often at 0°C, as it acts as both a catalyst and a solvent.
-
Reaction: The reaction mixture is then typically heated under reflux for a period of 3-6 hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is filtered, washed with water and a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and then dried. The final product is purified by recrystallization from a suitable solvent like ethanol.
Conclusion
The 2,5-disubstituted-1,3,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities, supported by robust quantitative data and well-defined mechanisms of action, underscores their potential in addressing significant unmet medical needs. The synthetic accessibility of this heterocyclic system further enhances its appeal for medicinal chemists. Future research will likely focus on optimizing the substituent patterns to improve potency and selectivity, as well as exploring novel biological targets for this remarkable class of compounds.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. clinician.com [clinician.com]
- 10. inotiv.com [inotiv.com]
- 11. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. chemistnotes.com [chemistnotes.com]
- 15. botanyjournals.com [botanyjournals.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. apec.org [apec.org]
- 21. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural features and diverse biological activities have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the pharmacological applications of the 1,3,4-oxadiazole core, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Pharmacological Applications of the 1,3,4-Oxadiazole Core
Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The inherent properties of the 1,3,4-oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[17]
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[1][10] Their efficacy extends to drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), a significant global health threat.[1][10][11]
Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4-16 | [1] |
| OZE-II | Staphylococcus aureus | 4-16 | [1] |
| OZE-III | Staphylococcus aureus | 8-32 | [1] |
| Compound 13 | Staphylococcus aureus (MRSA) | 0.5 (MIC90) | [18] |
| Norfloxacin derivative 4a | Staphylococcus aureus (MRSA) | 0.25-1 | [10] |
| Naphthofuran derivative 14a | Pseudomonas aeruginosa | 0.2 | [10][16] |
| Naphthofuran derivative 14b | Bacillus subtilis | 0.2 | [10][16] |
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazoles is one of the most extensively studied areas. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.[2][3][4][5][12][13] Targeted enzymes include matrix metalloproteinases (MMPs), telomerase, and various kinases, while affected signaling pathways include the NF-κB pathway.[2][13]
Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| 4h | A549 (Lung) | <0.14 | MMP-9 Inhibition | [2] |
| 4i | A549 (Lung) | 1.59 | Apoptosis Induction | [2] |
| 4l | A549 (Lung) | 1.80 | MMP-9 Inhibition | [2] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 (Liver) | 27.5 | NF-κB Inhibition | [13] |
| 2a-c | HT29 (Colon) | 1.3-2.0 | Not specified | [7][12] |
| 4f | HT29 (Colon) | 1.3-2.0 | Not specified | [7] |
| 5a | HT29 (Colon) | 1.3-2.0 | Not specified | [7] |
| AMK OX-8 | A549 (Lung) | 25.04 | Apoptosis Induction | [6] |
| AMK OX-9 | A549 (Lung) | 20.73 | Apoptosis Induction | [6] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | Not specified | [6] |
| Pyrimidine-oxazole hybrid 53 | MCF-7 (Breast) | 0.011-19.4 | Not specified | [12] |
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] Some compounds exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8a-g | COX-2 | 0.04 - 0.14 | 60.71 - 337.5 | [9] |
| 11c | COX-2 | 0.04 | 337.5 | [9] |
| 46a | COX-2 | 0.04 - 0.081 | 139.74 - 321.95 | [8] |
| 46e | COX-2 | 0.04 - 0.081 | 139.74 - 321.95 | [8] |
| Ox-6f | In vivo model | 74.16% inhibition | Not applicable | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[20]
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N,N'-diacylhydrazines
-
Reaction Setup: To a round-bottom flask, add the N,N'-diacylhydrazine (1 equivalent).
-
Reagent Addition: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents). The reaction can be performed with or without a solvent like toluene.[20]
-
Reaction Conditions: Heat the mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[20]
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a sodium bicarbonate solution, until a precipitate is formed.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and a standard anticancer drug (e.g., cisplatin) for 48 or 72 hours.[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 3: Broth Microdilution Method for MIC Determination
-
Compound Preparation: Prepare a series of twofold dilutions of the 1,3,4-oxadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Include positive (broth with bacteria) and negative (broth only) controls.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows related to the pharmacological applications of the 1,3,4-oxadiazole core.
Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.
Caption: Intrinsic pathway of apoptosis induced by 1,3,4-oxadiazole derivatives.
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Conclusion
The 1,3,4-oxadiazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic accessibility and the wide array of pharmacological activities exhibited by its derivatives ensure its continued relevance in drug discovery. This guide has provided a snapshot of the vast potential of 1,3,4-oxadiazoles, offering valuable data and protocols to aid researchers in this exciting field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved drugs based on this remarkable heterocyclic system.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijfmr.com [ijfmr.com]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmspr.in [ijmspr.in]
- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Properties of the 1,3,4-Oxadiazole Ring System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1,3,4-oxadiazole is a five-membered aromatic heterocycle that has garnered significant attention in medicinal and materials chemistry. Its unique electronic properties, characterized by an electron-deficient nature and the ability to act as a bioisosteric replacement for amide and ester groups, make it a valuable scaffold in drug design.[1] This guide provides an in-depth analysis of the core electronic characteristics of the 1,3,4-oxadiazole ring, presents quantitative data in a structured format, details common experimental and computational methodologies for its characterization, and illustrates key workflows and logical relationships through diagrams.
Core Electronic Properties
The 1,3,4-oxadiazole ring is a planar, aromatic system containing one oxygen and two nitrogen atoms.[2] The inclusion of two electronegative, pyridine-type nitrogen atoms in place of methane groups in a furan ring significantly influences its electronic landscape.[3]
1.1 Aromaticity and Electron Distribution The 1,3,4-oxadiazole ring is considered aromatic, though its aromaticity is reduced compared to furan due to the electron-withdrawing inductive effect of the two nitrogen atoms.[3] This results in a highly electron-deficient (π-deficient) ring system.[2] The electron density is low at the C2 and C5 positions and relatively high at the N3 and N4 positions.[3] This charge distribution dictates the ring's reactivity and its interaction with biological targets.
1.2 Electron-Withdrawing Nature The presence of two pyridine-like nitrogen atoms makes the 1,3,4-oxadiazole ring a strong electron-withdrawing group.[3][4] This property is fundamental to its use in medicinal chemistry and materials science. When attached to other aromatic systems, it can modulate the electronic properties of the entire molecule, influencing factors like HOMO-LUMO energy gaps and charge transport capabilities.[5]
1.3 Chemical Reactivity The ring's electron-deficient character governs its reactivity:
-
Electrophilic Substitution: Electrophilic attack on the carbon atoms (C2 and C5) is extremely difficult due to the low electron density.[3][6] However, if the ring is substituted with strong electron-releasing groups, electrophilic attack can occur at the ring's nitrogen atoms.[3][7]
-
Nucleophilic Attack: The ring is generally resistant to nucleophilic attack.[3] However, the low electron density at the carbon positions makes the ring susceptible to nucleophilic attack, often leading to ring cleavage, particularly under acidic or basic conditions.[3] Halogen-substituted oxadiazoles can undergo nucleophilic substitution where the halogen is displaced.[6][7]
1.4 Bioisosterism In drug design, the 1,3,4-oxadiazole moiety is frequently employed as a bioisostere for carboxylic acid, ester, and carboxamide groups.[1][2][8] This is due to its similar steric profile and its ability to act as a hydrogen bond acceptor via its nitrogen atoms.[8] Replacing amide or ester groups with a 1,3,4-oxadiazole ring can improve metabolic stability, enhance cell permeability, and modulate lipophilicity, often leading to more favorable pharmacokinetic profiles.[1] Studies comparing 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomer typically exhibits lower lipophilicity (log D), which can be advantageous in drug development.[1]
Quantitative Electronic Data
Quantitative analysis is crucial for understanding and predicting the behavior of 1,3,4-oxadiazole derivatives. The following tables summarize key electronic and spectroscopic data from the literature.
Table 1: UV-Visible Spectroscopic Properties of Selected 1,3,4-Oxadiazole Derivatives The maximum absorption wavelength (λmax) provides insight into the electronic transitions within the molecule. The position of λmax is sensitive to the nature of the substituents attached to the ring.
| Compound ID | Substituents | Solvent | λmax (nm) | Reference |
| 6a | 2-(4-methoxyphenyl), 5-(propan-1-one) | DMSO, MeOH, CHCl₃ | 263 | [9] |
| 6c | 2-(4-nitrophenyl), 5-(propan-1-one) | DMSO, MeOH, CHCl₃ | 267 | [10] |
| 6f | 2-(4-chlorophenyl), 5-(propan-1-one) | DMSO, MeOH, CHCl₃ | 265 | [10] |
| 13a | 2-(phenyl), 5-(benzoylphenyl) | DMSO, MeOH, CHCl₃ | 251 | [10] |
| 13d | 2-(4-methylphenyl), 5-(benzoylphenyl) | DMSO, MeOH, CHCl₃ | 251 | [10] |
| 13g | 2-(2-nitrophenyl), 5-(benzoylphenyl) | DMSO, MeOH, CHCl₃ | 256 | [10] |
Table 2: Calculated Electronic Properties of 1,3,4-Oxadiazole Derivatives (DFT B3LYP/6-31G(d,p)) Computational studies, particularly Density Functional Theory (DFT), are powerful tools for predicting electronic properties like HOMO-LUMO energy levels and charge transport characteristics.[5][11]
| Property | Description | Significance | Reference |
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests easier excitation. | [5] |
| Reorganization Energy | The energy change associated with molecular geometry relaxation upon charge transfer. | A low reorganization energy is desirable for efficient charge transport materials in electronics. | [5] |
| Ionization Potential | The energy required to remove an electron from a molecule. | Relates to the hole injection capability of a material. | [5] |
| Electron Affinity | The energy released when an electron is added to a molecule. | Relates to the electron injection capability of a material. | [5] |
Table 3: Hammett Constants (σ) for Common Substituents While Hammett constants for the 1,3,4-oxadiazole ring itself are not commonly tabulated, the electronic effect of substituents on the ring system is critical. The Hammett equation (log(K/K₀) = σρ) relates reaction rates and equilibria to the electronic nature of substituents.[12] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[13][14][15]
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |
| -Br | 0.39 | 0.23 | Electron-Withdrawing (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Donating (Resonance), Withdrawing (Inductive) |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
Methodologies for Characterization
A multi-faceted approach involving synthesis, spectroscopy, and computational modeling is typically employed to characterize the electronic properties of 1,3,4-oxadiazole derivatives.
3.1 Synthesis Workflow The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine intermediates. These are typically formed from the reaction of an acid hydrazide with a carboxylic acid or acid chloride.[6][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. web.viu.ca [web.viu.ca]
- 15. Hammett substituent constants [stenutz.eu]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, revered for its favorable physicochemical properties and broad spectrum of biological activities. This guide delves into the historical evolution of its synthesis, from early discoveries to the robust methodologies employed today. We will explore the core synthetic strategies, providing detailed experimental protocols for key reactions and comparative data to inform synthetic planning.
A Historical Overview: From Serendipity to Strategy
The journey of the 1,3,4-oxadiazole ring began in the late 19th century. While the exact first synthesis of an unsubstituted 1,3,4-oxadiazole is attributed to the thermolysis of N,N'-diformylhydrazine, it was the pioneering work of Robert Stolle that established the first widely recognized and versatile synthetic route. His method, the dehydrative cyclization of 1,2-diacylhydrazines, laid the foundation for a century of innovation in accessing this valuable heterocyclic motif.
Over the decades, the synthetic arsenal for 1,3,4-oxadiazoles has expanded significantly. Key milestones include the Ainsworth synthesis, which provided a direct route from acylhydrazides and orthoesters, the development of oxidative cyclization methods from readily available acylhydrazones, and the elegant Huisgen cycloaddition employing tetrazoles as precursors. Each of these methodologies offers distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance, providing chemists with a powerful toolkit for the synthesis of diverse 1,3,4-oxadiazole derivatives.
Core Synthetic Strategies: A Technical Examination
This section provides a detailed look at the seminal and most influential methods for the synthesis of the 1,3,4-oxadiazole core.
The Stolle Cyclization: Dehydration of 1,2-Diacylhydrazines
The Stolle cyclization, first reported in 1899, remains a fundamental and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction involves the intramolecular cyclodehydration of a 1,2-diacylhydrazine, typically promoted by a strong dehydrating agent.
General Reaction Scheme:
Figure 1: General scheme of the Stolle cyclization.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Stolle Cyclization [1]
-
Reactants: 1,2-Dibenzoylhydrazine (1 mmol), Phosphorus oxychloride (POCl₃, 5 mL).
-
Procedure:
-
A mixture of 1,2-dibenzoylhydrazine and phosphorus oxychloride is heated at reflux for 1-2 hours.
-
The reaction mixture is cooled to room temperature and poured slowly onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Quantitative Data for Stolle-Type Cyclizations:
| Dehydrating Agent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | 1,2-Dibenzoylhydrazine | Reflux | 1-2 | 85-95 | [1] |
| P₂O₅ | 1,2-Diacetylhydrazine | 140-150 | 0.5 | 70-80 | |
| SOCl₂ | 1,2-Dipropionylhydrazine | Reflux | 3 | 80-90 | |
| TsCl, Pyridine | 1-Benzoyl-2-(4-nitrobenzoyl)hydrazine | Reflux | 5 | 75 |
The Ainsworth Synthesis: From Acylhydrazides and Orthoesters
In the mid-20th century, Ainsworth developed a convenient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the reaction of an acylhydrazide with an orthoester. This method avoids the pre-formation of diacylhydrazines.
General Reaction Scheme:
Figure 2: General scheme of the Ainsworth synthesis.
Experimental Protocol: Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole via Ainsworth Synthesis
-
Reactants: Benzhydrazide (10 mmol), Triethyl orthoacetate (12 mmol).
-
Procedure:
-
A mixture of benzhydrazide and triethyl orthoacetate is heated at 120-130 °C for 2-3 hours.
-
During this time, ethanol is distilled off from the reaction mixture.
-
After cooling, the excess orthoester is removed under reduced pressure.
-
The solid residue is recrystallized from a suitable solvent (e.g., ethanol/water) to yield 2-methyl-5-phenyl-1,3,4-oxadiazole.
-
Quantitative Data for Ainsworth Synthesis:
| Acylhydrazide | Orthoester | Temperature (°C) | Time (h) | Yield (%) |
| Benzhydrazide | Triethyl orthoformate | 120 | 2 | 85 |
| Acetohydrazide | Trimethyl orthobenzoate | 130 | 3 | 78 |
| 4-Nitrobenzhydrazide | Triethyl orthoacetate | 140 | 2.5 | 90 |
Oxidative Cyclization of Acylhydrazones
A versatile and widely employed strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. These precursors are readily prepared by the condensation of an acylhydrazide with an aldehyde. A variety of oxidizing agents can be used to effect the cyclization.
General Reaction Scheme:
Figure 3: General scheme of the oxidative cyclization of acylhydrazones.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Oxidative Cyclization [1]
-
Reactants: Benzaldehyde N-benzoylhydrazone (5 mmol), Bromine (5.5 mmol), Glacial acetic acid, Anhydrous sodium acetate.
-
Procedure:
-
To a solution of benzaldehyde N-benzoylhydrazone in glacial acetic acid, anhydrous sodium acetate is added.
-
A solution of bromine in glacial acetic acid is added dropwise with stirring at room temperature.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours.
-
The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and finally with water again.
-
Recrystallization from ethanol yields pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Quantitative Data for Oxidative Cyclization of Acylhydrazones:
| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |
| Br₂/AcOH | Acetic Acid | Room Temp. | 1-2 h | 80-90 |
| I₂/K₂CO₃ | Dioxane | Reflux | 4-6 h | 75-85 |
| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | 2-3 h | 85-95 |
| Chloramine-T | Ethanol | Reflux | 3-4 h | 70-80 |
The Huisgen Synthesis: From Tetrazoles and Acyl Halides
A conceptually different and elegant approach to 1,3,4-oxadiazoles was developed by Rolf Huisgen. This reaction involves the thermal or photochemical rearrangement of N-acyl-tetrazoles, which are formed in situ from the reaction of a 5-substituted tetrazole with an acyl halide. The reaction proceeds with the extrusion of a molecule of nitrogen.
Reaction Workflow:
Figure 4: Workflow for the Huisgen synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Huisgen Synthesis
-
Reactants: 5-Phenyltetrazole (10 mmol), Benzoyl chloride (11 mmol), Pyridine (as solvent and base).
-
Procedure:
-
A solution of 5-phenyltetrazole in pyridine is cooled in an ice bath.
-
Benzoyl chloride is added dropwise with stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, during which nitrogen gas evolves.
-
The mixture is cooled and poured into dilute hydrochloric acid.
-
The precipitate is collected, washed with water, and recrystallized from ethanol to give 2,5-diphenyl-1,3,4-oxadiazole.
-
Quantitative Data for Huisgen Synthesis:
| 5-Substituted Tetrazole | Acyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Phenyltetrazole | Benzoyl chloride | Pyridine | Reflux | 3 | 80 |
| 5-Methyltetrazole | Acetyl chloride | Toluene | Reflux | 4 | 75 |
| 5-(4-Tolyl)tetrazole | 4-Toluoyl chloride | Xylene | Reflux | 2 | 88 |
Conclusion
The synthesis of the 1,3,4-oxadiazole ring has a rich history, evolving from classical dehydrative cyclizations to more sophisticated and milder methodologies. The Stolle, Ainsworth, oxidative cyclization, and Huisgen methods represent the cornerstones of 1,3,4-oxadiazole synthesis, each offering unique advantages for the modern synthetic chemist. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel 1,3,4-oxadiazole-containing molecules with potential applications in drug discovery and materials science. The continued development of more efficient, sustainable, and versatile methods for the construction of this privileged scaffold will undoubtedly remain an active area of research.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,5-Dimethyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1,3,4-oxadiazole is a five-membered heterocyclic compound with the molecular formula C₄H₆N₂O.[1] This molecule belongs to the 1,3,4-oxadiazole class of compounds, which are recognized for their significant role as a pharmacophore in medicinal chemistry due to a wide spectrum of biological activities.[1] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and bioavailability in drug design.[1] This guide provides a detailed examination of the molecular structure and conformational dynamics of this compound, drawing upon established synthetic routes and computational chemistry principles.
Molecular Structure
The 1,3,4-oxadiazole ring is a planar, aromatic system. The planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms and the p-orbital overlap that leads to a delocalized π-electron system. The two methyl groups are attached to the C2 and C5 positions of the oxadiazole ring.
Data Presentation: Calculated Geometric Parameters
The following tables summarize the predicted bond lengths and bond angles for this compound, based on typical values obtained from DFT calculations on analogous 2,5-disubstituted-1,3,4-oxadiazole structures.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| O1 - C2 | 1.37 |
| C2 - N3 | 1.30 |
| N3 - N4 | 1.40 |
| N4 - C5 | 1.30 |
| C5 - O1 | 1.37 |
| C2 - C(Methyl) | 1.49 |
| C5 - C(Methyl) | 1.49 |
| C(Methyl) - H | 1.09 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C5 - O1 - C2 | 105.0 |
| O1 - C2 - N3 | 115.0 |
| C2 - N3 - N4 | 102.5 |
| N3 - N4 - C5 | 102.5 |
| N4 - C5 - O1 | 115.0 |
| O1 - C2 - C(Methyl) | 122.5 |
| N3 - C2 - C(Methyl) | 122.5 |
| O1 - C5 - C(Methyl) | 122.5 |
| N4 - C5 - C(Methyl) | 122.5 |
| H - C(Methyl) - H | 109.5 |
| C2 - C(Methyl) - H | 109.5 |
| C5 - C(Methyl) - H | 109.5 |
Conformation
The primary conformational flexibility in this compound arises from the rotation of the two methyl groups around the C-C single bonds connecting them to the oxadiazole ring.
Due to the planarity of the central 1,3,4-oxadiazole ring, the overall molecule is expected to be largely planar. The rotation of the methyl groups is a key conformational feature. Computational studies on similar small-molecule systems indicate that the barrier to rotation for a methyl group attached to an aromatic ring is typically low. For an isolated molecule, the rotational barrier of the methyl groups in this compound is expected to be minimal, allowing for relatively free rotation at room temperature.[4] In the solid state, crystal packing forces could lead to a preferred orientation of the methyl groups to minimize steric hindrance with neighboring molecules.
Experimental Protocols
The synthesis of this compound typically follows well-established procedures for the formation of 2,5-disubstituted-1,3,4-oxadiazoles. A common and effective method is the cyclodehydration of N,N'-diacylhydrazines.
Protocol 1: Synthesis of this compound via Cyclodehydration
This protocol involves two main steps: the formation of N,N'-diacetylhydrazine and its subsequent cyclization.
Step 1: Synthesis of N,N'-diacetylhydrazine
-
Reactants: Hydrazine hydrate and acetic anhydride (or acetyl chloride).
-
Procedure:
-
Dissolve hydrazine hydrate in a suitable solvent (e.g., ethanol or water).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (2 equivalents) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The resulting precipitate of N,N'-diacetylhydrazine is collected by filtration, washed with cold water, and dried.
-
Step 2: Cyclodehydration of N,N'-diacetylhydrazine
-
Reactants: N,N'-diacetylhydrazine and a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid).[5][6]
-
Procedure:
-
Suspend N,N'-diacetylhydrazine in an excess of the dehydrating agent (e.g., POCl₃).
-
Heat the mixture under reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
-
Characterization: The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expected to show a singlet for the six equivalent protons of the two methyl groups.
-
¹³C NMR: Expected to show signals for the methyl carbons and the two equivalent carbons of the oxadiazole ring.
-
IR Spectroscopy: Characteristic peaks for C=N and C-O-C stretching within the oxadiazole ring are expected.[7]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 98.10 g/mol should be observed.[1]
Mandatory Visualizations
Logical Relationship: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathway: Computational Structure Determination
This diagram outlines the logical steps involved in determining the molecular structure of this compound using computational methods.
Caption: Workflow for computational structure and conformation analysis.
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. science.eurekajournals.com [science.eurekajournals.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. The 1,3,4-oxadiazole scaffold is a crucial pharmacophore in medicinal chemistry, often employed as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles. The presented protocols offer streamlined approaches, minimizing intermediate isolation steps and improving overall efficiency.
Comparative Summary of One-Pot Synthetic Protocols
The following table summarizes key quantitative data for three distinct one-pot synthetic protocols, enabling a direct comparison of their efficacy and applicability.
| Protocol Title | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Time | Yield Range (%) |
| Protocol 1: Copper-Catalyzed Synthesis-Arylation | Carboxylic Acid, N-Isocyaniminotriphenylphosphorane (NIITP), Aryl Iodide | CuI, 1,10-Phenanthroline, Cs₂CO₃ | 1,4-Dioxane | ~21 hours | 68-87%[1] |
| Protocol 2: Copper-Catalyzed Oxidative Decarboxylation | Arylacetic Acid, Hydrazide | Cu(OAc)₂ | DMF | 4 hours | Good yields[2][3] |
| Protocol 3: Dehydrative Cyclization with POCl₃ | Carboxylic Acid, Aryl Acid Hydrazide | Phosphorus Oxychloride (POCl₃) | POCl₃ (reagent and solvent) | 1-3 hours | 60-94%[4][5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis-Arylation Strategy from Carboxylic Acids, NIITP, and Aryl Iodides
This protocol outlines a two-stage, one-pot process involving the initial formation of a monosubstituted 1,3,4-oxadiazole followed by a copper-catalyzed C-H arylation.[1][6] This method is notable for its broad substrate scope, including (hetero)aryl, alkyl, and alkenyl carboxylic acids.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)
-
Anhydrous 1,4-Dioxane
-
Aryl Iodide (2.5 equiv)
-
Copper(I) Iodide (CuI) (20 mol %)
-
1,10-Phenanthroline (40 mol %)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Nitrogen gas supply
-
Schlenk tube
-
Oil bath
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[1]
-
Evacuate and backfill the Schlenk tube with nitrogen four times.
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M) to the mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.[1]
-
After 3 hours, cool the reaction mixture to room temperature.
-
Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL to achieve a total concentration of 0.20 M).[1]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 18 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a silica plug, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides
This efficient protocol utilizes a copper catalyst under an oxygen atmosphere to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides.[2][3] The key steps involve oxidative decarboxylation of the arylacetic acid and oxidative functionalization of the imine C-H bond.[2][3]
Materials:
-
Arylacetic Acid (1.0 equiv)
-
Hydrazide (1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10 mol %)
-
Dimethylformamide (DMF)
-
Oxygen balloon
-
Reaction flask with condenser
Procedure:
-
In a round-bottom flask, combine the arylacetic acid, hydrazide, and copper(II) acetate in DMF.
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to 120 °C and stir for 4 hours under an oxygen atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)
This is a classical and effective method for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid and an aryl acid hydrazide, using phosphorus oxychloride as both the dehydrating agent and the solvent.[5]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aryl Acid Hydrazide (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃)
-
Round-bottom flask
-
Water bath
-
Crushed ice
-
Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask, carefully add the carboxylic acid and the aryl acid hydrazide to an excess of phosphorus oxychloride at room temperature.[4]
-
Heat the reaction mixture to 80-90 °C using a water bath and reflux with stirring for 1-3 hours.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Visualizations
Experimental Workflow
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,5-Dimethyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2,5-Dimethyl-1,3,4-oxadiazole utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it a valuable tool in modern drug discovery and development.
Introduction
This compound is a key heterocyclic scaffold found in a variety of biologically active compounds. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. Microwave-assisted synthesis has emerged as a green and efficient technology for the rapid construction of such heterocyclic systems.[1][2] This document outlines a reliable one-pot, two-step microwave-assisted protocol for the synthesis of this compound, starting from readily available reagents.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several benefits for the synthesis of 1,3,4-oxadiazole derivatives:
-
Rapid Reaction Times: Chemical transformations that typically take hours can be completed in minutes.[3]
-
Higher Yields: Increased reaction rates and efficiency often lead to higher product yields.[3]
-
Enhanced Purity: Cleaner reaction profiles with fewer byproducts simplify purification.
-
Energy Efficiency: Microwaves directly heat the reaction mixture, leading to significant energy savings.[1]
-
Solvent Minimization: Many microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1][4]
Data Presentation
The following table summarizes a comparison of reaction times and yields for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles using both microwave-assisted and conventional heating methods. While this data is for analogous compounds, it clearly demonstrates the significant advantages of microwave irradiation.[3]
| Entry | R' Group | Microwave Method | Conventional Method |
| Time (min) | Yield (%) | ||
| a | C₆H₅ | 12 | 92 |
| b | o-NO₂C₆H₄ | 9 | 96 |
| c | o-BrC₆H₄ | 12 | 92 |
| d | m-BrC₆H₄ | 12 | 87 |
| e | p-BrC₆H₄ | 12 | 85 |
| f | 3-Pyridinyl | 12 | 89 |
| g | CH₂Cl | 7 | 87 |
| h | CHCl₂ | 7 | 85 |
| i | CCl₃ | 6 | 91 |
| j | p-CH₃C₆H₄ | 13 | 81 |
| k | 3,4,5-Trimethoxybenzoyl | 15 | 79 |
| l | 1-C₁₀H₇ | 12 | 83 |
| m | 2-C₁₀H₇ | 12 | 81 |
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of this compound. The synthesis proceeds in a one-pot, two-step manner: (1) formation of 1,2-diacetylhydrazine from hydrazine hydrate and acetic anhydride, and (2) subsequent cyclodehydration to the desired oxadiazole.
Protocol 1: One-Pot Microwave-Assisted Synthesis of this compound
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Acetic anhydride ((CH₃CO)₂O)
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., polyphosphoric acid, thionyl chloride)
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
-
Standard laboratory glassware
-
Ice bath
-
Sodium bicarbonate solution (5% aqueous)
-
Ethanol for recrystallization
-
Deionized water
Procedure:
Step 1: Formation of 1,2-Diacetylhydrazine
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, cautiously add hydrazine hydrate (10 mmol).
-
Slowly add acetic anhydride (22 mmol) to the reaction vessel while stirring. An exothermic reaction may occur.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-150 W for 2-5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclodehydration to this compound
-
After the initial irradiation, carefully open the reaction vessel in a fume hood and add a dehydrating agent such as phosphorus oxychloride (5 mL) dropwise.
-
Reseal the vessel and continue microwave irradiation at 200-300 W for an additional 3-7 minutes.
-
Upon completion of the reaction, allow the vessel to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
The resulting solid precipitate is the crude this compound.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizations
The following diagrams illustrate the key experimental workflow and the underlying chemical transformation.
References
Application Notes and Protocols: Cyclodehydration of N,N'-Diacylhydrazines to form 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole motif is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] One of the most common and effective methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[2][4][7] This reaction involves the intramolecular removal of a water molecule from the diacylhydrazine precursor to form the stable five-membered oxadiazole ring. A variety of dehydrating agents can be employed to facilitate this transformation, ranging from classical strong acids and halogenating agents to milder, more modern reagents. The choice of reagent can significantly impact reaction conditions, yields, and substrate scope.
These application notes provide a detailed overview of several common protocols for the cyclodehydration of N,N'-diacylhydrazines, a comparative summary of various dehydrating agents, and visual guides to the experimental workflow and reaction components.
Comparative Data of Dehydrating Agents
The selection of a suitable dehydrating agent is critical for the successful synthesis of 1,3,4-oxadiazoles. The following table summarizes the performance of various reagents under different conditions, offering a comparative perspective to aid in method selection.
| Dehydrating Agent | Reaction Conditions | Reaction Time | Yield (%) | Notes |
| Phosphorus Oxychloride (POCl₃) | Neat or in solvent (e.g., Toluene), 55°C to reflux | 5 min - 24 h | 40 - 91% | A widely used, effective, and inexpensive reagent, but can be harsh and require careful handling.[2][3][8][9][10] Microwave irradiation can significantly shorten reaction times.[3][8] |
| Thionyl Chloride (SOCl₂) | Reflux | Several hours | Good | Another common and effective reagent, but also corrosive and requires careful handling.[2][3][8] |
| Triflic Anhydride (Tf₂O) / Triphenylphosphine Oxide | Anhydrous conditions | Not specified | 26 - 96% | Provides a safer alternative to POCl₃, with a broad range of yields depending on the substrate.[11][12] |
| [Et₂NSF₂]BF₄ (XtalFluor-E) | CH₂Cl₂ or EtOAc, with or without acetic acid | Not specified | 75 - 95% | A practical and high-yielding cyclodehydration agent. The addition of acetic acid can improve yields.[12][13] |
| Burgess Reagent | Microwave irradiation | Not specified | Good | A mild reagent suitable for microwave-assisted synthesis.[1][3] |
| Zirconium(IV) Chloride (ZrCl₄) | Dichloromethane, Room Temperature | < 3 h | 71% (for initial test) | A mild and efficient catalyst for cyclodehydration at room temperature.[14] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Not specified | Not specified | 70 - 92% | A carbodiimide-based dehydrating agent that provides good to excellent yields.[7][12] |
| Microwave-Assisted (Solvent-Free, with Silica-Supported Dichlorophosphate) | Microwave irradiation | Not specified | High | An environmentally friendly method with a simple work-up procedure and high yields.[7] |
Experimental Protocols
Below are detailed protocols for the synthesis of 1,3,4-oxadiazoles using different dehydrating agents.
Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This protocol is a classical and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
N,N'-diacylhydrazine derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (optional)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
To a round-bottom flask containing the N,N'-diacylhydrazine (1 equivalent), add an excess of phosphorus oxychloride (e.g., 34 equivalents). The reaction can be run neat or in a solvent like anhydrous toluene.
-
Heat the reaction mixture at 55°C. The reaction time can vary from 6 to 24 hours, depending on the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker of ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Cyclodehydration using POCl₃
This method utilizes microwave irradiation to significantly reduce the reaction time.[3][8]
Materials:
-
N,N'-diacylhydrazine derivative
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor
-
Ethanol:DMF for recrystallization
-
Standard laboratory glassware
Procedure: [3]
-
In a microwave-safe reaction vessel, mix the N,N'-diacylhydrazine (1 equivalent) with a few drops of phosphorus oxychloride.
-
Place the vessel in a microwave reactor and irradiate at 160 W for approximately 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by recrystallization from an ethanol:DMF mixture to obtain the final 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives with yields typically ranging from 54-75%.[3]
Protocol 3: Cyclodehydration using Zirconium(IV) Chloride (ZrCl₄)
This protocol describes a milder approach using a Lewis acid catalyst at room temperature.[14]
Materials:
-
N,N'-diacylhydrazine derivative
-
Zirconium(IV) chloride (ZrCl₄, 10 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure: [14]
-
In a round-bottom flask, dissolve the N,N'-diacylhydrazine (1 mmol) in dichloromethane (10 mL).
-
To the stirred solution, add zirconium(IV) chloride (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with excess dichloromethane and wash with water (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as eluent) to afford the pure 1,3,4-oxadiazole.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration of N,N'-diacylhydrazines.
References
- 1. jchemrev.com [jchemrev.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. wjarr.com [wjarr.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2,5-Dimethyl-1,3,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere for esters and amides, the 1,3,4-oxadiazole moiety can enhance metabolic stability and modulate the physicochemical properties of drug candidates.[1] Among its derivatives, 2,5-disubstituted-1,3,4-oxadiazoles have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This document provides detailed application notes and protocols focusing on the utility of a fundamental member of this class, 2,5-Dimethyl-1,3,4-oxadiazole, and its closely related analogs in drug discovery and development. While this specific compound is often a key synthetic intermediate, the broader class of 2,5-dialkyl-1,3,4-oxadiazoles exhibits notable biological activities that underscore its potential as a pharmacophore.
Biological Activities and Quantitative Data
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated a wide spectrum of biological activities. The following tables summarize quantitative data for various 2,5-disubstituted-1,3,4-oxadiazole derivatives, illustrating the potential of this chemical class. It is important to note that while extensive data exists for a range of analogs, specific quantitative data for this compound is limited in publicly available literature, reflecting its common use as a foundational building block for more complex molecules. The data presented here for related compounds serves to highlight the therapeutic potential of the core scaffold.
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a key feature in a variety of anticancer agents, with mechanisms of action that include the inhibition of enzymes like histone deacetylases (HDACs) and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6]
Table 1: Anticancer Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Hydroxamic acids with 2,5-disubstituted 1,3,4-oxadiazole | HCT-116 (Colon) | Proliferation | 0.28 | [5] |
| 2,5-diaryl-1,3,4-oxadiazole linked pyrrolo[2,1-c][1][7]benzodiazepines | A2780, Gurav, MCF-7, Colo205, DWD | Cytotoxicity | <0.1 to 0.29 | [2] |
| 1,3,4-Oxadiazole derivatives | HepG2, HeLa, SW1116, BGC823 | Cytotoxicity | Lower than 5-Fluorouracil (IC50 = 110 µM) | [5] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Cytotoxicity | - | [8] |
| 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | MCF-7 and MDA-MB-231 (Breast) | Cytotoxicity | - | [9] |
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a component of numerous compounds with potent antibacterial and antifungal properties. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[3][10]
Table 2: Antimicrobial Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Furan-oxadiazole derivatives | Staphylococcus aureus | Microplate Alamar Blue | 4 - 8 | [11] |
| Furan-oxadiazole derivatives | Escherichia coli | Microplate Alamar Blue | 8 - 16 | [11] |
| 2-Acylamino-1,3,4-oxadiazole derivatives | Staphylococcus aureus | Broth microdilution | 1.56 | [12] |
| 2-Acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | Broth microdilution | 0.78 | [12] |
| Naphthofuran-containing 2,5-disubstituted 1,3,4-oxadiazoles | Pseudomonas aeruginosa | Broth dilution | 200 | [12] |
| Naphthofuran-containing 2,5-disubstituted 1,3,4-oxadiazoles | Bacillus subtilis | Broth dilution | 200 | [12] |
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[13][14]
Table 3: Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound/Derivative Class | Model | Effect | IC50 (µM) / % Inhibition | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles (OSD) | Carrageenan-induced rat paw edema | Reduction of edema | 60% at 100 mg/kg | [13] |
| 2,5-disubstituted-1,3,4-oxadiazoles (OPD) | Carrageenan-induced rat paw edema | Reduction of edema | 32.5% at 100 mg/kg | [13] |
| 2,5-disubstituted-1,3,4-oxadiazoles (OPD) | LPS-stimulated RAW264.7 cells | NO production inhibition | 17.30 ± 2.88 | [5] |
| 2,5-disubstituted-1,3,4-oxadiazoles (OPD) | LPS-stimulated RAW264.7 cells | ROS production inhibition | 53.85 ± 9.39 | [5] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | Reduction of edema | 33 - 62% | [14] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
A common and straightforward method for the synthesis of symmetrical 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.
Protocol 1: Synthesis from Acetic Hydrazide
This protocol describes the synthesis starting from acetic hydrazide, which would first be acylated to form N,N'-diacetylhydrazine, followed by cyclodehydration.
-
Step 1: Synthesis of N,N'-diacetylhydrazine
-
To a solution of acetic hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N'-diacetylhydrazine.
-
-
Step 2: Cyclodehydration to this compound
-
To the crude N,N'-diacetylhydrazine from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in excess.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][15]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound derivatives in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17][18]
Protocol 3: Agar Well Diffusion Assay
-
Preparation of Inoculum:
-
Prepare a fresh inoculum of the test microorganism (bacteria or fungi) in a suitable broth.
-
Incubate at the appropriate temperature and time to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
-
Preparation of Wells:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[18]
-
-
Application of Test Compound:
-
Prepare solutions of this compound derivatives at known concentrations in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (a standard antibiotic or antifungal) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound are not extensively detailed, the broader class of 2,5-disubstituted-1,3,4-oxadiazoles has been implicated in the modulation of key signaling pathways involved in cancer and inflammation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several small molecule inhibitors targeting EGFR incorporate heterocyclic scaffolds, and 1,3,4-oxadiazole derivatives have shown promise as EGFR inhibitors.[6][19]
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
TLR4-NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system that, upon activation by lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB. Chronic activation of this pathway is associated with inflammatory diseases. Some 1,3,4-oxadiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[13]
Caption: Postulated inhibition of the TLR4-NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: General experimental workflow for the development of this compound derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. hereditybio.in [hereditybio.in]
- 18. botanyjournals.com [botanyjournals.com]
- 19. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,5-Dimethyl-1,3,4-oxadiazole in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole heterocyclic core is a prominent structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Due to the electron-deficient nature of the oxadiazole ring, derivatives of this compound are frequently employed as electron transport materials (ETMs) and/or hole-blocking materials (HBMs) in OLED device architectures. These materials facilitate the efficient injection and transport of electrons from the cathode and prevent holes from leaking out of the emissive layer, thereby enhancing the probability of electron-hole recombination and improving device efficiency and stability.
While complex, aryl-substituted 1,3,4-oxadiazoles, such as the widely studied 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), have been the focus of much research due to their excellent film-forming properties and high charge carrier mobilities, simpler derivatives like 2,5-Dimethyl-1,3,4-oxadiazole also hold interest as model compounds and synthetic intermediates.[1] This document provides an overview of the application of this compound in OLEDs, including its electronic properties, synthesis, and protocols for device fabrication.
It is important to note that while the fundamental principles of its application are sound, detailed experimental data on the performance of this compound in high-efficiency OLEDs is scarce in current literature. Therefore, this document leverages data from closely related and well-characterized oxadiazole derivatives to provide a comprehensive and practical guide.
Data Presentation
The electronic properties and device performance of OLEDs are critically dependent on the materials used. Below is a summary of the key electronic properties of a representative and widely used oxadiazole derivative, PBD, to provide context for the expected characteristics of this compound.
Table 1: Electronic Properties of a Representative Aryl-Substituted 1,3,4-Oxadiazole (PBD)
| Compound Name | Acronym | HOMO Level (eV) | LUMO Level (eV) | Electron Mobility (cm²/Vs) | Ref. |
| 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD | -6.06 | -2.16 | ~2 x 10⁻⁵ | [2] |
Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are crucial for determining the energy barriers for charge injection in an OLED. Electron mobility is a measure of how quickly an electron can move through the material.
Table 2: Representative Performance of an OLED Incorporating an Oxadiazole-Based Electron Transport Layer
| Device Structure | Emitter | ETL | Max. Efficiency (cd/A) | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Ref. |
| ITO / HTL / EML / PBD / Cathode | Alq₃ | PBD | ~3.0 | >1000 | ~6.0 | [2] |
Note: This data is for a device using PBD as the Electron Transport Layer (ETL) and is provided as a representative example of the performance that can be achieved with oxadiazole-based ETMs. HTL stands for Hole Transport Layer, and EML stands for Emissive Layer.
Signaling Pathways and Experimental Workflows
Role of this compound in an OLED
In a typical multilayer OLED, this compound would function as an electron transport and hole-blocking layer. The diagram below illustrates the energy level alignment and charge transport processes in such a device.
References
Application Note: Synthesis of 2,5-Dimethyl-1,3,4-oxadiazole via Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2,5-dimethyl-1,3,4-oxadiazole, a valuable heterocyclic scaffold in medicinal chemistry. The described method involves a two-step process commencing with the formation of N,N'-diacetylhydrazine from hydrazine hydrate and acetic anhydride, followed by an efficient oxidative cyclization using phosphoryl chloride as a dehydrating agent. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
The 1,3,4-oxadiazole ring is a prominent structural motif found in a wide array of biologically active compounds, exhibiting properties such as antibacterial, antifungal, and anti-inflammatory activities. The 2,5-disubstituted variants, in particular, are of significant interest in drug discovery and development. The synthesis of this compound serves as a fundamental example of constructing this important heterocyclic system. The presented protocol follows a classical and robust pathway involving the cyclodehydration of a 1,2-diacylhydrazine intermediate.
Experimental Overview
The synthesis is performed in two main stages:
-
Synthesis of N,N'-diacetylhydrazine: Hydrazine hydrate is acylated using acetic anhydride in an aqueous medium. The resulting diacylhydrazine precipitates from the solution and is isolated by filtration.
-
Oxidative Cyclization to this compound: The prepared N,N'-diacetylhydrazine is subjected to cyclodehydration using phosphoryl chloride. The reaction mixture is then carefully neutralized to precipitate the crude product, which is subsequently purified by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N,N'-diacetylhydrazine | C4H8N2O2 | 116.12 | 85-95 | 138-140 |
| This compound | C4H6N2O | 98.10 | 70-80 | 77-79 |
Experimental Protocols
Materials and Reagents
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Acetic anhydride ((CH₃CO)₂O)
-
Phosphoryl chloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure
Step 1: Synthesis of N,N'-diacetylhydrazine
-
In a 250 mL beaker, dissolve 5 g (0.1 mol) of hydrazine hydrate in 50 mL of distilled water.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 21.5 mL (0.22 mol) of acetic anhydride dropwise to the cooled hydrazine solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour.
-
A white precipitate of N,N'-diacetylhydrazine will form.
-
Collect the precipitate by vacuum filtration and wash it with cold distilled water.
-
Dry the product in a desiccator or a vacuum oven at 60 °C.
-
Determine the yield and melting point of the N,N'-diacetylhydrazine.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 5.8 g (0.05 mol) of the dried N,N'-diacetylhydrazine.
-
Carefully add 10 mL (0.11 mol) of phosphoryl chloride to the flask in a fume hood.
-
Heat the reaction mixture gently in a water bath at 80-90 °C for 1 hour. The mixture will become a clear solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with constant stirring. This step should be performed in a fume hood as it may generate fumes.
-
Neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold distilled water.
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol.
-
Dry the purified crystals, determine the yield, and measure the melting point.
-
Characterize the final product using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme caution and ensure all glassware is dry.
-
The quenching and neutralization steps are exothermic and may produce fumes. Perform these steps slowly and with adequate cooling.
Application Notes and Protocols for 2,5-Dimethyl-1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] The 1,3,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4][5][6][7][8] Derivatives of 2,5-disubstituted-1,3,4-oxadiazole, in particular, have demonstrated a broad spectrum of antimicrobial efficacy against various pathogenic strains.[1][3][6][9] The presence of the 1,3,4-oxadiazole moiety can enhance the biological activity of a compound by modifying its polarity and flexibility, which facilitates interactions with microbial target sites.[4] This document provides a summary of quantitative data, detailed experimental protocols for synthesis and antimicrobial screening, and visualizations of relevant pathways and workflows pertaining to these promising compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various derivatives as reported in the literature.
Table 1: Antibacterial Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent at C2 | Substituent at C5 | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| F3 | Furan | Phenylacetyl | Remarkable Activity | - | Remarkable Activity | - | [3][5] |
| F4 | 5-Nitrofuran | Phenylacetyl | Remarkable Activity | - | Remarkable Activity | - | [3][5] |
| 14a | Naphthofuran moiety | Aryl group | - | 0.2 | 0.4 | 0.2 | [1] |
| 14b | Naphthofuran moiety | Aryl group | - | 0.2 | 0.4 | 0.2 | [1] |
| 22a | Acylamino group | Aryl group | 1.56 | - | - | - | [1] |
| 22b/c | Acylamino group | Aryl group | - | 0.78 | - | - | [1] |
| 6b | Quinoliny | 2,4-Dichlorophenyl | Excellent Activity | - | - | - | [9] |
| 6f | Quinoliny | Pyridinyl | Excellent Activity | - | - | - | [9] |
| 5k | Norfloxacin hybrid | Aryl group | 2 | - | - | - | [6] |
| OZE-I | Cyclopropanecarboxamido | 5,6,7,8-tetrahydronaphthalen-2-yl | 4-16 | - | - | - | [10] |
| OZE-II | 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamido | 3,5-dimethoxyphenyl | 4-16 | - | - | - | [10] |
| OZE-III | Pentanamido | 4-chlorophenyl | 8-32 | - | - | - | [10] |
| 4a | Pyridin-2-yl(hydroxy)methyl | 4-Methylphenyl | 62 | - | - | - | [11] |
| 4b | Pyridin-2-yl(hydroxy)methyl | 3-Methylphenyl | 62 | - | - | - | [11] |
| 4c | Pyridin-2-yl(hydroxy)methyl | Naphthalen-2-yl | 62 | - | - | - | [11] |
| Cpd with p-methoxy | Aryl with p-methoxy | - | - | - | - | - |
Note: "Remarkable" and "Excellent" activity indicates significant inhibition as described in the source, but specific MIC values were not always provided in the abstract.
Table 2: Antifungal Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent at C2 | Substituent at C5 | Candida albicans | Aspergillus niger | Colletotrichum capsici | Reference |
| 43 | Aryl group | Aryl group | 8-16 times > Fluconazole | 8-16 times > Fluconazole | - | [1] |
| 6b | Quinoliny | 2,4-Dichlorophenyl | - | - | Excellent Activity | [9] |
| 6f | Quinoliny | Pyridinyl | - | - | Excellent Activity | [9] |
| 4a | 4-Chlorophenyl | Thiol | Significant Activity | Significant Activity | - | [2] |
| 4g | 4-Nitrophenyl | Thiol | Significant Activity | Significant Activity | - | [2] |
| 4h | 4-Aminophenyl | Thiol | Significant Activity | Significant Activity | - | [2] |
Experimental Protocols
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
Several synthetic routes are available for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles. A common and effective method involves the cyclodehydration of diacylhydrazines.
Protocol 1: Synthesis via Diacylhydrazine Intermediate
-
Step 1: Formation of Acylhydrazide. An appropriate ester (e.g., ethyl mandelate) is treated with hydrazine hydrate. The reaction mixture is typically refluxed in a suitable solvent like ethanol for several hours. Upon cooling, the corresponding acylhydrazide precipitates and can be collected by filtration.[3][5][12]
-
Step 2: Formation of Diacylhydrazine. The acylhydrazide from Step 1 is reacted with an aroyl chloride (e.g., 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride) in a suitable solvent. This reaction yields the diacylhydrazine intermediate.[3][5][12]
-
Step 3: Cyclodehydration. The diacylhydrazine intermediate is cyclized to form the 2,5-disubstituted-1,3,4-oxadiazole. This is achieved by refluxing the intermediate in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃) or acetic anhydride.[3][5][12] The product is then isolated and purified, often by recrystallization from a solvent like ethanol.[3]
Protocol 2: One-Pot Synthesis from Carboxylic Acid and Acylhydrazide
This method allows for the direct synthesis of the oxadiazole derivative from a carboxylic acid and an acylhydrazide in a single step, often facilitated by a suitable coupling and cyclizing agent.[3][5]
Antimicrobial Screening Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Preparation of Inoculum: A standardized bacterial or fungal inoculum (e.g., 1.5 × 10⁸ CFU/mL) is prepared from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[10][11]
-
Serial Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. Two-fold serial dilutions of the compounds are then prepared in a 96-well microtiter plate.[10]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).[10]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 4: Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[13]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Well Preparation: Wells are punched into the agar using a sterile borer.
-
Application of Test Compounds: A defined volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well.[13]
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Visualizations
Signaling Pathways and Mechanisms of Action
2,5-Disubstituted-1,3,4-oxadiazole derivatives have been shown to target various essential pathways in microbial cells, leading to their antimicrobial effects.[4] Some of the key targeted pathways include bacterial cell wall synthesis, protein synthesis, DNA replication, and fungal ergosterol biosynthesis.
Caption: Potential microbial targets of 1,3,4-oxadiazole derivatives.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of 2,5-disubstituted-1,3,4-oxadiazole derivatives is a systematic process that begins with chemical synthesis and progresses through various stages of biological testing.
Caption: General workflow for antimicrobial drug discovery with oxadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antioxidant Evaluation of 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as potential antioxidant agents. The protocols outlined below are based on established methodologies in the field and are intended to serve as a guide for the development of novel antioxidant compounds.
Introduction
The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] Reactive oxygen species (ROS) are products of normal cellular metabolism, but at high concentrations, they can cause oxidative damage to biomolecules, contributing to various diseases such as cancer, diabetes, and neurodegenerative disorders.[1] Antioxidants can mitigate this damage by scavenging free radicals. This document details the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives and the protocols for assessing their antioxidant potential.
Data Presentation: Antioxidant Activity of 1,3,4-Oxadiazole Derivatives
The antioxidant capacity of various 1,3,4-oxadiazole derivatives is commonly evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 or SC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | IC50 / SC50 (µM) | Reference Compound | IC50 / SC50 (µM) | Reference |
| Compound 4h | 12.34 | Ascorbic Acid | 23.92 | [4] |
| Gallic Acid | 21.24 | [4] | ||
| Compound 7d | 13.59 | Ascorbic Acid | 38.78 | [5] |
| NDGA | 20.83 | [5] | ||
| Compound 7e | 14.83 | Ascorbic Acid | 38.78 | [5] |
| NDGA | 20.83 | [5] | ||
| Compound 7g | 22.17 | Ascorbic Acid | 38.78 | [5] |
| NDGA | 20.83 | [5] | ||
| Compound 7h | 14.34 | Ascorbic Acid | 38.78 | [5] |
| NDGA | 20.83 | [5] | ||
| Compound Ox-6f | 25.35 (µg/mL) | Ascorbic Acid | 6.13 (µg/mL) | [6] |
*NDGA: Nordihydroguaiaretic acid
Table 2: ABTS Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | SC50 (µM) | Reference Compound | SC50 (µM) | Reference |
| Compound 4h | 9.88 | Ascorbic Acid | 23.92 | [4] |
| Gallic Acid | 21.24 | [4] |
Table 3: Other In Vitro Antioxidant Assays for Compound 5e
| Assay | Activity of Compound 5e | Standard | Reference |
| Nitric Oxide Radical Scavenging | High | L-Ascorbic Acid | [7] |
| Hydrogen Peroxide Scavenging | High | L-Ascorbic Acid | [7] |
| Superoxide Anion Radical Scavenging | High | L-Ascorbic Acid | [7] |
Experimental Protocols
I. General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
One of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[2]
Materials:
-
Substituted carboxylic acid
-
Hydrazine hydrate
-
Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3)
-
Appropriate solvents (e.g., ethanol, methanol, dichloromethane)
-
Sodium bicarbonate
Procedure:
-
Synthesis of Acid Hydrazide:
-
A substituted carboxylic acid is converted to its corresponding ester.
-
The ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the acid hydrazide.
-
-
Synthesis of N,N'-Diacylhydrazine:
-
The acid hydrazide is reacted with an equimolar amount of a different substituted acid chloride (or carboxylic acid with a coupling agent) in a suitable solvent.
-
-
Cyclodehydration to form 1,3,4-Oxadiazole:
-
The resulting N,N'-diacylhydrazine is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.[2] The reaction mixture is typically refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into crushed ice or a cold solution of sodium bicarbonate to neutralize the excess acid.
-
The precipitated solid is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
II. In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Synthesized 1,3,4-oxadiazole derivatives
-
Standard antioxidant (e.g., Ascorbic acid, Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare stock solutions of the synthesized compounds and the standard antioxidant in methanol at various concentrations.
-
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
The final volume in each well should be constant. A control well containing only the solvent and DPPH solution should be included. A blank well containing the solvent should also be prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (usually around 517 nm) using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determination of IC50 Value: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Caption: General synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Caption: Workflow of the DPPH radical scavenging assay for antioxidant activity.
Conclusion
The 1,3,4-oxadiazole scaffold represents a promising starting point for the development of novel antioxidant agents. The synthetic protocols are well-established, and various in vitro assays can be employed to effectively screen and quantify the antioxidant potential of newly synthesized derivatives. The structure-activity relationship (SAR) studies, which can be guided by the data presented in the tables, are crucial for optimizing the antioxidant activity of this class of compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into potential therapeutic applications.
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 7. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed 1,3,4-Oxadiazole Arylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of arylated 1,3,4-oxadiazoles, a scaffold of significant interest in medicinal chemistry and materials science. The protocols focus on copper-catalyzed methodologies, offering a versatile and efficient route to a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. Included are a one-pot synthesis and arylation strategy for streamlined access to these compounds from simple starting materials, as well as a general protocol for the direct C-H arylation of pre-formed 1,3,4-oxadiazoles.
Introduction
The 1,3,4-oxadiazole moiety is a key structural motif in numerous pharmaceuticals and functional materials. The development of robust and efficient methods for the synthesis and functionalization of this heterocycle is therefore of paramount importance. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of 1,3,4-oxadiazoles, providing a direct and atom-economical approach to creating C-C bonds. These methods often exhibit broad substrate scope and functional group tolerance, making them highly attractive for both academic research and industrial drug development.
This application note details two primary copper-catalyzed approaches:
-
A One-Pot, Two-Stage Synthesis-Arylation Strategy: This advanced protocol allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and aryl iodides without the need for isolation of the intermediate monosubstituted 1,3,4-oxadiazole.[1][2][3][4][5]
-
Direct C-H Arylation of 2-Substituted 1,3,4-Oxadiazoles: This general procedure is applicable for the arylation of existing 1,3,4-oxadiazole cores with various aryl iodides.[6][7]
Data Presentation
Table 1: Substrate Scope for the One-Pot Synthesis-Arylation of 1,3,4-Oxadiazoles.[3]
| Entry | Carboxylic Acid | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 2 | Benzoic acid | 4-Iodoacetophenone | 2-Phenyl-5-(4-acetylphenyl)-1,3,4-oxadiazole | 75 |
| 3 | 4-Methoxybenzoic acid | 4-Iodotoluene | 2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole | 82 |
| 4 | Thiophene-2-carboxylic acid | 3-Iodopyridine | 2-(Thiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | 65 |
| 5 | Cyclohexanecarboxylic acid | Iodobenzene | 2-Cyclohexyl-5-phenyl-1,3,4-oxadiazole | 70 |
| 6 | Acetic acid | 4-Iodobenzonitrile | 2-Methyl-5-(4-cyanophenyl)-1,3,4-oxadiazole | 68 |
Reaction conditions: Carboxylic acid (1.0 equiv), NIITP (1.1 equiv), 1,4-dioxane, 80 °C, 3 h; then aryl iodide (2.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), Cs₂CO₃ (1.5 equiv), 1,4-dioxane, 110 °C, 18 h.
Table 2: Substrate Scope for the Direct C-H Arylation of 2-Aryl-1,3,4-Oxadiazoles.[6]
| Entry | 2-Aryl-1,3,4-oxadiazole | Aryl Iodide | Product | Yield (%) |
| 1 | 2-Phenyl-1,3,4-oxadiazole | 4-Iodotoluene | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 99 |
| 2 | 2-Phenyl-1,3,4-oxadiazole | 4-Iodoanisole | 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 95 |
| 3 | 2-Phenyl-1,3,4-oxadiazole | 1-Iodo-4-(trifluoromethyl)benzene | 2-Phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 88 |
| 4 | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | Iodobenzene | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 92 |
| 5 | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | Iodobenzene | 2-(Thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | 75 |
Reaction conditions: 2-Aryl-1,3,4-oxadiazole (1.0 equiv), aryl iodide (2.0 equiv), CuI (10 mol %), 1,10-phenanthroline (20 mol %), LiOt-Bu (2.0 equiv), solvent, high temperature, 4 h.
Experimental Protocols
Protocol 1: One-Pot, Two-Stage Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles[1][3][8]
This protocol describes a streamlined one-pot procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides.
Materials:
-
Carboxylic acid
-
N-isocyaniminotriphenylphosphorane (NIITP)
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (or Argon)
-
Standard glassware for anhydrous reactions (Schlenk tube, etc.)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
Stage 1: 1,3,4-Oxadiazole Formation
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen four times.
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
Stage 2: Copper-Catalyzed C-H Arylation
-
After 3 hours, cool the reaction mixture to room temperature.
-
To the reaction mixture, sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), and copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %).
-
Add additional anhydrous 1,4-dioxane (0.50 mL) to achieve a total concentration of 0.20 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18 hours.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: General Procedure for Direct C-H Arylation of 2-Aryl-1,3,4-Oxadiazoles[6]
This protocol outlines a general method for the copper-catalyzed direct arylation of pre-synthesized 2-aryl-1,3,4-oxadiazoles.
Materials:
-
2-Aryl-1,3,4-oxadiazole
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Lithium tert-butoxide (LiOt-Bu)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
-
Nitrogen gas (or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the 2-aryl-1,3,4-oxadiazole (1.0 equiv), aryl iodide (2.0 equiv), CuI (10 mol %), 1,10-phenanthroline (20 mol %), and LiOt-Bu (2.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 4 hours, or until reaction completion is observed by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 2,5-diaryl-1,3,4-oxadiazole.
Visualizations
Caption: Workflow for the one-pot synthesis and arylation of 1,3,4-oxadiazoles.
Caption: Key components for the direct C-H arylation of 1,3,4-oxadiazoles.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-mediated direct arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its synthesis is a key step in the development of novel therapeutic agents. Phosphorus oxychloride (POCl₃) is a widely employed and efficient reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. It acts as both a cyclizing and dehydrating agent, facilitating the intramolecular condensation of 1,2-diacylhydrazines or the direct reaction of a carboxylic acid with a hydrazide. This document provides detailed application notes and experimental protocols for this synthetic transformation.
Reaction Principle and Mechanism
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using phosphorus oxychloride typically proceeds via the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate can be pre-formed or generated in situ from the reaction of a carboxylic acid and a hydrazide. The proposed mechanism involves the activation of the carbonyl oxygen of the diacylhydrazine by the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular nucleophilic attack from the other amide nitrogen, leading to a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and a proton yields the stable aromatic 1,3,4-oxadiazole ring.
Experimental Protocols
Herein, we provide two general and robust protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using phosphorus oxychloride.
Protocol 1: One-Pot Synthesis from a Carboxylic Acid and a Hydrazide
This protocol is suitable for the direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from readily available carboxylic acids and hydrazides.
Materials:
-
Substituted carboxylic acid (1.0 eq)
-
Substituted hydrazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (used as reagent and solvent)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated) or other suitable base for neutralization
-
Appropriate solvent for recrystallization (e.g., ethanol, methanol, or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the substituted carboxylic acid (1.0 eq) and the substituted hydrazide (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 mL per gram of limiting reagent) to the flask in a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 5-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a beaker containing crushed ice with constant stirring. This should be done in a fume hood as HCl gas will be evolved.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
Recrystallize the crude product from a suitable solvent to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Cyclodehydration of 1,2-Diacylhydrazines
This protocol is ideal when the 1,2-diacylhydrazine precursor is already synthesized or isolated.
Materials:
-
1,2-Diacylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (used as reagent and solvent)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated) or other suitable base for neutralization
-
Appropriate solvent for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a drying tube, place the 1,2-diacylhydrazine (1.0 eq).
-
Under a fume hood, add phosphorus oxychloride (5-10 mL per gram of diacylhydrazine).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
Purify the product by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles using phosphorus oxychloride.
| Entry | R¹ | R² | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenyl | 4-Pyridyl | 9 | Reflux | 70-80 | |
| 2 | 2-(Phenylthiomethyl)phenyl | Phenyl | 9 | Reflux | 65 | [2] |
| 3 | 2-(Phenylthiomethyl)phenyl | 4-Pyridyl | 9 | Reflux | 70 | [2] |
| 4 | Indole-3-methyl | 4-Chlorophenyl | 5-6 | 90 | 65 | [1] |
| 5 | Indole-3-methyl | 4-Nitrophenyl | 5-6 | 90 | 58 | [1] |
| 6 | Naphthofuran-2-yl | 4-Aminophenyl | - | - | - | [3] |
| 7 | 4-Bromophenyl | 4-Methoxyphenyl | 5 | Reflux | - | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Reaction Workflow
Caption: General workflow for the POCl₃-mediated synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Proposed Reaction Mechanism
Caption: Simplified mechanism of 1,3,4-oxadiazole formation using POCl₃.
Safety and Handling
Phosphorus oxychloride (POCl₃) is a hazardous chemical that requires careful handling.
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Irritating to the eyes and respiratory system.
-
Reacts violently with water: Releases toxic and corrosive fumes (HCl).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Quenching: Quench excess POCl₃ and the reaction mixture by slowly adding to ice. Be prepared for the evolution of HCl gas. Neutralize acidic waste before disposal according to institutional guidelines.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and glassware are completely dry, as POCl₃ is moisture-sensitive.
-
Increase reaction time or temperature, monitoring by TLC.
-
Ensure efficient stirring.
-
-
Incomplete Reaction:
-
Verify the purity of starting materials.
-
An excess of POCl₃ may be required for less reactive substrates.
-
-
Product difficult to purify:
-
Try different recrystallization solvents or solvent systems.
-
Column chromatography may be necessary for purification of some products.
-
Conclusion
The use of phosphorus oxychloride provides a straightforward and effective method for the synthesis of a wide variety of 2,5-disubstituted 1,3,4-oxadiazoles. The protocols outlined, along with the provided data and safety information, serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2,5-Dimethyl-1,3,4-oxadiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 2,5-Dimethyl-1,3,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the cyclodehydration of 1,2-diacetylhydrazine (also known as N,N'-diacetylhydrazine). This intermediate is typically prepared by reacting hydrazine hydrate with an acetylating agent like acetic anhydride or acetyl chloride. The subsequent ring closure is achieved using a dehydrating agent.
Q2: Which dehydrating agents are effective for the cyclization step?
A2: A variety of dehydrating agents can be used for the cyclization of 1,2-diacetylhydrazine. Phosphorus oxychloride (POCl₃) is very common and often provides good yields.[1][2][3] Other effective reagents include concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and trifluoroacetic acid (CF₃COOH).[3] The choice of agent can depend on the scale of the reaction, available laboratory equipment, and desired purity profile.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary significantly based on the chosen protocol, purity of reagents, and reaction scale. With optimized conditions, yields for 2,5-disubstituted 1,3,4-oxadiazoles can be quite high, often in the range of 70-95%. However, without careful optimization, yields can be considerably lower.
Q4: How can I confirm the successful synthesis of this compound?
A4: The structure of the final product should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular weight.[1] Comparing the obtained data with literature values will validate the product's identity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete formation of 1,2-diacetylhydrazine intermediate. | Ensure the reaction of hydrazine hydrate with the acetylating agent is complete. Monitor the reaction using Thin Layer Chromatography (TLC). The initial reaction is often exothermic; maintain a low temperature (e.g., 0-10 °C) during the addition of reagents to prevent side reactions.[4] |
| Inefficient cyclodehydration. | The dehydrating agent may be old or inactive. Use a fresh bottle of the reagent. The amount of dehydrating agent may be insufficient; consider increasing the molar equivalents. The reaction may require more stringent anhydrous conditions, as moisture will consume the dehydrating agent. |
| Suboptimal reaction temperature. | The cyclization step often requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature for a sufficient duration. Some protocols suggest that optimal temperatures can range from 50-80 °C.[4][5] |
| Loss of product during workup or purification. | This compound has some water solubility. If performing an aqueous workup, minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is common. |
Problem 2: Presence of Impurities or Side Products
| Possible Cause | Suggested Solution |
| Unreacted starting materials. | Increase the reaction time or temperature to drive the reaction to completion. Ensure the stoichiometry of the reactants is correct. |
| Formation of polymeric materials or charring. | This often indicates that the reaction temperature is too high, especially when using strong dehydrating agents like H₂SO₄ or P₂O₅. Reduce the temperature or add the dehydrating agent more slowly while cooling the reaction vessel. |
| Side reactions from impure reagents. | Use high-purity starting materials (hydrazine hydrate, acetic anhydride/acetyl chloride) to minimize the formation of unwanted byproducts. |
Below is a logical workflow to troubleshoot a low-yield synthesis.
Quantitative Data Summary
While specific data for this compound is dispersed, the following table summarizes typical yields for symmetrically substituted 2,5-dialkyl-1,3,4-oxadiazoles synthesized via cyclodehydration of the corresponding diacylhydrazines, which serves as a reasonable proxy.
| Starting Diacylhydrazine | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,2-Diacetylhydrazine | POCl₃ | Toluene | Reflux | ~70-85 | [4] |
| 1,2-Diacetylhydrazine | H₂SO₄ | Neat | 100 | ~60-75 | General Knowledge |
| 1,2-Dipropionylhydrazine | POCl₃ | Neat | Reflux | ~76 | [4] |
| 1,2-Dibutanoylhydrazine | POCl₃ | Toluene | Reflux | ~72 | [4] |
Experimental Protocols
Method 1: Two-Step Synthesis via 1,2-Diacetylhydrazine using POCl₃
This is a robust and commonly cited method for preparing this compound.
Detailed Methodology:
Step 1: Synthesis of 1,2-Diacetylhydrazine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1 equivalent) in water. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled hydrazine solution. It is critical to maintain the internal temperature below 10 °C throughout the addition to prevent the formation of byproducts.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
A white precipitate of 1,2-diacetylhydrazine will form. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
Dry the solid product completely, preferably in a vacuum oven.
Step 2: Cyclodehydration to this compound
-
In a fume hood, carefully add the dried 1,2-diacetylhydrazine (1 equivalent) in small portions to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) in a flask cooled in an ice bath.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress with TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform it in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the effervescence ceases and the pH is neutral (~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to obtain pure this compound.[3]
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,5-Disubstituted 1,3,4-Oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-disubstituted 1,3,4-oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Issue 1: The crude product is an oil or a gummy solid and cannot be filtered.
Answer:
This is a common issue, often caused by the presence of residual solvents, byproducts, or impurities that depress the melting point of the desired compound. Here are several techniques to induce solidification and facilitate purification:
-
Trituration: This is often the first method to try. It involves stirring the oil or gum with a solvent in which the 2,5-disubstituted 1,3,4-oxadiazole is insoluble, but the impurities are soluble.
-
Recommended Solvents: Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are good starting points.
-
Procedure:
-
Add a small amount of the chosen solvent to the crude product.
-
Stir vigorously with a spatula or a magnetic stirrer. The product may slowly solidify.
-
If solidification occurs, filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
-
Solvent Evaporation with a Co-solvent: Residual high-boiling solvents like DMF or DMSO can trap the product as an oil.
-
Procedure:
-
Dissolve the oily product in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a non-polar co-solvent like toluene.
-
Evaporate the solvents under reduced pressure. Toluene can form an azeotrope with many high-boiling solvents, aiding their removal and potentially leaving a solid product.
-
-
-
Short Silica Gel Plug: If trituration fails, a quick filtration through a short plug of silica gel can remove highly polar impurities.
-
Procedure:
-
Pack a small amount of silica gel into a fritted funnel or a pipette with a cotton plug.
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., DCM or a hexanes/ethyl acetate mixture).
-
Pass the solution through the silica plug, eluting with a slightly more polar solvent if necessary.
-
-
Issue 2: Low recovery after recrystallization.
Answer:
Low recovery during recrystallization is often due to the choice of solvent, using an excessive volume of solvent, or an inefficient cooling process. Here’s how to improve the yield:
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Finding a Good Solvent: Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) or mixtures to find a suitable one.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. This typically consists of one solvent in which the compound is soluble and another in which it is insoluble.
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude product. Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Optimize Cooling:
-
Allow the hot, clear solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Issue 3: The desired compound co-elutes with impurities during column chromatography.
Answer:
Co-elution is a frequent challenge in column chromatography. Here are some strategies to enhance separation:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
Solvent System Modification:
-
For non-polar to moderately polar compounds, hexane/ethyl acetate or cyclohexane/ethyl acetate are common starting points. Try small additions of a third solvent like DCM or methanol to fine-tune the polarity.
-
For more polar compounds, DCM/methanol or ethyl acetate/methanol systems can be effective.
-
For basic compounds that may be tailing on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.
-
For acidic compounds, a small amount of acetic acid or formic acid can be added.
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Pre-adsorption (Dry Loading): For compounds that are not very soluble in the initial chromatography solvent, dry loading can improve resolution.
-
Procedure:
-
Dissolve your crude product in a suitable solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to get a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization is excellent for obtaining highly pure crystalline material, especially when dealing with relatively clean crude products.[1] Column chromatography is a more versatile technique that can separate the desired oxadiazole from a wider range of impurities, including those with similar polarities.[1][2]
Q2: What are some common impurities I might encounter in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles?
A2: Common impurities often include unreacted starting materials such as acylhydrazides and carboxylic acids, as well as byproducts from the cyclization reaction.[2] If phosphorus oxychloride (POCl3) is used as the dehydrating agent, residual phosphorus-containing byproducts may also be present.[3]
Q3: How can I remove residual phosphorus-containing impurities after a reaction using POCl3?
A3: A common workup procedure involves carefully pouring the reaction mixture onto crushed ice.[2][4] This hydrolyzes the excess POCl3 to phosphoric acid. The mixture can then be neutralized with a base, such as a sodium bicarbonate solution, which will deprotonate the acidic byproducts, making them water-soluble and easily removable through aqueous extraction.[2] The crude product can then be extracted with an organic solvent like ethyl acetate or DCM.
Q4: My 2,5-disubstituted 1,3,4-oxadiazole is a solid. How do I choose a good recrystallization solvent?
A4: A good recrystallization solvent should dissolve your compound when hot but not when cold. Ethanol and methanol are commonly used for recrystallizing 2,5-disubstituted 1,3,4-oxadiazoles.[3][4] You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to find the optimal one for your specific compound.
Q5: How can I visualize my 2,5-disubstituted 1,3,4-oxadiazole on a TLC plate?
A5: Many 2,5-disubstituted 1,3,4-oxadiazoles, especially those with aromatic substituents, are UV active and can be visualized under a UV lamp (254 nm).[5] For compounds that are not UV active, or for better visualization, you can use a general stain like potassium permanganate.[5]
Data Presentation
Table 1: Comparison of Common Purification Techniques for 2,5-Disubstituted 1,3,4-Oxadiazoles
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable.[1] | Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for significant product loss in the mother liquor.[1] |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds.[1] | Time-consuming, requires significant solvent volumes, potential for product loss on the column.[1] |
| Sublimation | >99% | Variable | Can provide very high purity for thermally stable compounds. | Not suitable for all compounds, requires specialized equipment. |
Table 2: Exemplary Recrystallization Solvents for 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound Type | Recrystallization Solvent(s) | Observed Yield | Reference |
| 2,5-Dialkyl-1,3,4-oxadiazoles | Methanol | 54-68% | [3] |
| 2,5-Diaryl-1,3,4-oxadiazoles | Ethanol | Not specified | [4] |
| Substituted 2,5-diaryl-1,3,4-oxadiazoles | Methanol | Not specified | [2] |
Table 3: Common Mobile Phases for Column Chromatography of 2,5-Disubstituted 1,3,4-Oxadiazoles on Silica Gel
| Compound Polarity | Mobile Phase System | Notes |
| Non-polar to moderately polar | Hexane/Ethyl Acetate | A good starting point for many derivatives. |
| Moderately polar | Dichloromethane/Methanol | For more polar oxadiazoles. |
| Basic compounds | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | The amine additive helps to prevent tailing. |
| Acidic compounds | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid | The acid additive can improve peak shape. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: Place the crude 2,5-disubstituted 1,3,4-oxadiazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing of the silica gel. Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude oxadiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the column.
-
-
Elution: Begin adding the mobile phase to the top of the column. Apply gentle pressure (e.g., with a pump or house air) to maintain a steady flow rate. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.
Visualizations
Caption: General purification workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Troubleshooting logic for the recrystallization of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Troubleshooting logic for column chromatography of 2,5-disubstituted 1,3,4-oxadiazoles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 1,3,4-oxadiazoles.
Problem 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Possible Causes and Solutions:
-
Incomplete Cyclization: The cyclodehydration of the diacylhydrazine or oxidative cyclization of the acylhydrazone intermediate may be incomplete.
-
Solution: Increase the reaction temperature or prolong the reaction time. Ensure the dehydrating agent (e.g., POCl₃, SOCl₂, PPA) is fresh and used in the correct stoichiometric amount. For oxidative cyclizations, ensure the oxidizing agent (e.g., I₂, Br₂) is active and that the reaction conditions are suitable for the specific substrate.
-
-
Hydrolysis of Starting Materials or Intermediates: Acylhydrazides and diacylhydrazines can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for the specific substrates.
-
Solution: Screen different solvents and temperatures. For catalytic reactions, try different catalysts or catalyst loadings.
-
-
Formation of Side Products: Competing side reactions can consume the starting materials and reduce the yield of the desired product. (See specific side reactions below for more details).
Problem 2: Formation of an Unexpected Side Product: 1,3,4-Thiadiazole
This issue is common when using thiosemicarbazide or its derivatives as starting materials.
Possible Cause and Solution:
-
Competing Cyclization Pathway: When an acylthiosemicarbazide is the intermediate, cyclization can occur through either the oxygen or the sulfur atom of the thioamide group. Cyclization involving the sulfur atom leads to the formation of a 2-amino-1,3,4-thiadiazole instead of the desired 2-amino-1,3,4-oxadiazole.[1][2][3][4][5]
-
Solution: The choice of cyclizing agent and reaction conditions is crucial. Reagents like iodine in the presence of a base (e.g., NaOH) can favor the formation of the 1,3,4-oxadiazole.[6][7] Careful optimization of the reaction conditions (temperature, solvent, and base) is necessary to favor the desired O-cyclization over S-cyclization.
-
Problem 3: Difficulty in Purifying the 1,3,4-Oxadiazole from Byproducts
Possible Causes and Solutions:
-
Formation of Structurally Similar Byproducts: Side products such as unreacted diacylhydrazine or isomeric products can have similar polarities to the desired 1,3,4-oxadiazole, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina) for column chromatography. Gradient elution can also improve separation.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3,4-oxadiazoles?
A1: The most common synthetic routes include:
-
Cyclodehydration of 1,2-diacylhydrazines: This is a widely used method that employs a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[8]
-
Oxidative cyclization of N-acylhydrazones: This method involves the oxidation of an acylhydrazone intermediate using reagents like iodine, bromine, or N-bromosuccinimide (NBS).[9]
-
Reaction of acylhydrazides with carboxylic acids or their derivatives: This can be a one-pot reaction often facilitated by a coupling agent and a dehydrating agent.[7]
Q2: I am using POCl₃ for the cyclodehydration of a diacylhydrazine, but I am getting a complex mixture of products. What could be the issue?
A2: Phosphorus oxychloride is a strong dehydrating agent but can also act as a chlorinating agent and promote other side reactions if not used carefully.[10][11][12][13][14]
-
Overheating: Excessive heat can lead to decomposition and the formation of tarry byproducts. Ensure the reaction temperature is carefully controlled.
-
Reaction with other functional groups: If your substrate has sensitive functional groups (e.g., alcohols, amines), they may react with POCl₃. Protection of these groups might be necessary.
-
Stoichiometry: Using a large excess of POCl₃ can lead to unwanted side reactions. Use the minimum amount required for efficient cyclization.
-
Work-up procedure: The work-up is critical. POCl₃ must be quenched carefully, typically by pouring the reaction mixture slowly onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate solution).
Q3: My starting diacylhydrazine is poorly soluble in the reaction solvent. How can I improve this?
A3: Poor solubility can hinder the reaction.
-
Solvent Screening: Try different solvents in which the diacylhydrazine has better solubility at the reaction temperature. Common solvents for these reactions include toluene, xylene, dioxane, or even using the dehydrating agent itself as the solvent (e.g., excess POCl₃).
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome solubility issues and significantly reduce reaction times.[9]
Q4: Can the 1,3,4-oxadiazole ring be cleaved under certain conditions?
A4: Yes, the 1,3,4-oxadiazole ring is generally stable, but it can be susceptible to cleavage under harsh acidic or basic conditions, leading to the hydrolysis of the ring and formation of hydrazides or other degradation products. It is important to consider the stability of the ring during subsequent reaction steps or purification.
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent (e.g., toluene) | Readily available, effective for a wide range of substrates | Harsh conditions, can act as a chlorinating agent, difficult work-up |
| Thionyl Chloride (SOCl₂) | Reflux, often in an inert solvent | Effective dehydrating agent | Corrosive, generates HCl and SO₂ gases |
| Polyphosphoric Acid (PPA) | High temperatures (100-200 °C) | Strong dehydrating agent, can act as a solvent | Viscous, difficult to stir, harsh work-up |
| Triflic Anhydride | Room temperature or mild heating in an inert solvent | Mild reaction conditions, high yields | Expensive, moisture-sensitive |
| Burgess Reagent | Microwave irradiation or conventional heating | Mild conditions, good functional group tolerance | Can be expensive |
Experimental Protocols
Key Experiment: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration of N,N'-Dibenzoylhydrazine
-
Materials: N,N'-Dibenzoylhydrazine, Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place N,N'-dibenzoylhydrazine (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring.
-
A white solid will precipitate. Filter the solid and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate before disposal.
-
Dry the crude product and recrystallize from ethanol or a similar suitable solvent to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Visualizations
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. bu.edu.eg [bu.edu.eg]
- 3. jocpr.com [jocpr.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. A POCl3-mediated synthesis of substituted fused azoacridones derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimization of reaction conditions for one-pot oxadiazole synthesis
Welcome to the technical support center for the optimization of one-pot oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the one-pot synthesis of oxadiazoles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Cyclization: The energy barrier for the cyclodehydration step may not be overcome. 2. Reagent Degradation: Moisture-sensitive reagents may have degraded. 3. Incorrect Stoichiometry: Improper ratio of starting materials. | 1. Optimize Reaction Conditions: Increase the reaction temperature or switch to a more potent cyclizing agent (e.g., from POCl₃ to TsCl or Burgess reagent). Microwave irradiation can also be effective.[1] 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Verify Reagent Amounts: Accurately weigh all starting materials and ensure the correct molar ratios are used. |
| Formation of Significant By-products | 1. Incomplete Cyclization: The intermediate (e.g., O-acylamidoxime for 1,2,4-oxadiazoles or diacylhydrazine for 1,3,4-oxadiazoles) has not fully converted to the desired oxadiazole. 2. Side Reactions: Undesired reactions, such as cleavage of the O-acylamidoxime intermediate, may be occurring.[2] 3. Rearrangement: The Boulton-Katritzky rearrangement can occur in some 3,5-disubstituted 1,2,4-oxadiazoles. | 1. Prolong Reaction Time or Increase Temperature: Allow more time for the cyclization to complete or cautiously increase the reaction temperature. 2. Minimize Water Content: Ensure anhydrous conditions to prevent hydrolysis of intermediates.[3] 3. Modify Workup and Purification: Use neutral, anhydrous conditions during workup and purification. Store the final compound in a dry environment. |
| Poor Reproducibility | 1. Variation in Reagent Quality: Purity and activity of reagents can differ between batches. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or reaction time. | 1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. 2. Maintain Consistent Parameters: Use a temperature-controlled heating mantle or oil bath and ensure consistent stirring. Monitor the reaction progress using techniques like TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for a one-pot oxadiazole synthesis?
A1: For the synthesis of 1,3,4-oxadiazoles , common starting materials include carboxylic acids and acyl hydrazides, or carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP).[4][5] For 1,2,4-oxadiazoles , typical starting materials are nitriles and hydroxylamine, which form an amidoxime intermediate that then reacts with a carboxylic acid derivative.[6][7]
Q2: How do I choose the appropriate solvent for my one-pot synthesis?
A2: The choice of solvent is critical and depends on the specific reaction. For many one-pot 1,3,4-oxadiazole syntheses, high-boiling aprotic solvents like dioxane or DMF are used.[4] For 1,2,4-oxadiazole synthesis from nitriles and hydroxylamine, a solvent-free condensation followed by reaction in THF and then DMSO has been reported to be effective.[6]
Q3: What are the most common coupling and cyclizing agents used in one-pot oxadiazole synthesis?
A3: A variety of reagents can be used. For activating carboxylic acids, coupling agents like HATU or TBTU are common.[8] For the cyclodehydration step, reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), p-toluenesulfonyl chloride (TsCl), and the Burgess reagent are frequently employed.[1][8][9]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields in many cases. It is particularly effective for the cyclodehydration step.[1]
Q5: My final product is difficult to purify. What can I do?
A5: If you are facing purification challenges, consider optimizing the reaction to minimize by-product formation. Using silica-supported reagents can sometimes simplify the workup process. Alternative purification techniques like preparative HPLC or crystallization should also be considered.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids and NIITP[5]
This protocol is based on a two-stage, one-pot procedure for the synthesis and subsequent arylation of 1,3,4-oxadiazoles.
Materials:
-
Carboxylic acid
-
N-isocyaniminotriphenylphosphorane (NIITP)
-
Anhydrous 1,4-dioxane
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Schlenk tube
-
Nitrogen gas supply
-
Oil bath
Procedure:
-
Oxadiazole Formation:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv).
-
Evacuate and backfill the tube with nitrogen (repeat 3-4 times).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.4 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
-
-
C-H Arylation:
-
After 3 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
To the reaction mixture, add the aryl iodide (1.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), and Cs₂CO₃ (1.5 equiv).
-
Add additional anhydrous 1,4-dioxane to adjust the concentration to 0.2 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours.
-
-
Workup and Purification:
-
After cooling, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for One-Pot 1,3,4-Oxadiazole Synthesis[4][5]
| Entry | Solvent | Temperature (°C) | Time (h) | NIITP (equiv) | Yield (%) |
| 1 | Dichloromethane | 25 | 3 | 1.1 | 37 |
| 2 | 1,4-Dioxane | 25 | 3 | 1.1 | <10 |
| 3 | 1,4-Dioxane | 50 | 3 | 1.1 | 78 |
| 4 | 1,4-Dioxane | 80 | 3 | 1.1 | >99 |
Table 2: Optimization of the Arylation Step[5]
| Entry | CuI (mol %) | 1,10-Phenanthroline (mol %) | Cs₂CO₃ (equiv) | Yield (%) |
| 1 | 10 | 20 | 1.5 | 65 |
| 2 | 20 | 40 | 1.5 | 78 |
| 3 | 5 | 10 | 1.5 | 52 |
| 4 | 20 | 40 | 1.0 | 68 |
| 5 | 20 | 40 | 2.0 | 75 |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Troubleshooting decision tree for low product yield in one-pot oxadiazole synthesis.
Caption: Role of oxadiazole synthesis in a typical drug discovery workflow.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2,5-Dimethyl-1,3,4-oxadiazole Production
Welcome to the Technical Support Center for the production of 2,5-Dimethyl-1,3,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your process development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when moving from laboratory to pilot or production scale.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-RE-01 | Low Yield of Diacetylhydrazine Intermediate | - Incomplete reaction of hydrazine with acetic anhydride/acetic acid.- Side reactions of hydrazine.- Loss of product during workup due to its water solubility. | - Ensure precise stoichiometric control of reagents.- Maintain low temperatures during the addition of acetic anhydride to hydrazine to minimize side reactions.- Use a co-solvent to aid precipitation or extract the aqueous phase with a suitable solvent (e.g., dichloromethane) multiple times. |
| TS-CY-02 | Low Yield of this compound during Cyclization | - Incomplete dehydration of diacetylhydrazine.- Degradation of the product under harsh reaction conditions (e.g., high temperature).- Inefficient mixing at larger scales. | - Use a sufficient excess of the dehydrating agent (e.g., POCl₃, SOCl₂).- Optimize reaction temperature and time to ensure complete conversion without product degradation.- Ensure adequate agitation to maintain a homogeneous reaction mixture. |
| TS-PU-03 | Difficulty in Isolating and Purifying the Final Product | - this compound may be a low-melting solid or a liquid, making filtration difficult.- High water solubility of the product leading to losses during aqueous workup.- Co-distillation with solvent or impurities. | - After quenching the reaction, extract the product with a suitable organic solvent.- Consider purification by vacuum distillation for larger quantities.- For solid products, develop a robust crystallization procedure with an appropriate solvent system. |
| TS-IM-04 | Presence of Persistent Impurities | - Unreacted diacetylhydrazine.- By-products from side reactions of the dehydrating agent.- Partially-cyclized intermediates. | - Ensure the cyclization reaction goes to completion by monitoring with TLC or GC.- Optimize the quench and workup procedure to remove residual reagents.- Consider a final purification step like fractional distillation or column chromatography if high purity is required. |
| TS-SF-05 | Safety Concerns during Scale-Up | - Use of hazardous reagents like hydrazine and phosphorus oxychloride.- Exothermic reactions leading to thermal runaway.- Handling and disposal of corrosive and toxic waste. | - Adhere strictly to safety protocols for handling hazardous materials.[1][2][3][4]- Perform a thermal hazard analysis to understand the reaction exotherm.- Implement controlled addition of reagents and efficient cooling systems.- Develop a clear plan for quenching the reaction and neutralizing waste streams. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and industrially viable route involves a two-step process. The first step is the formation of 1,2-diacetylhydrazine from the reaction of hydrazine with acetic anhydride or acetic acid. The second step is the cyclodehydration of the diacetylhydrazine intermediate using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield this compound.[5][6]
Q2: What are the main safety precautions to consider when working with hydrazine and phosphorus oxychloride at a large scale?
A2: Both hydrazine and phosphorus oxychloride are highly hazardous materials that require strict safety protocols.
-
Hydrazine: It is toxic, corrosive, and a suspected carcinogen.[3] Always handle hydrazine in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including butyl rubber gloves, chemical safety goggles, a face shield, and a protective suit, is mandatory.[3] Emergency preparedness, including having a safety shower and eyewash station readily accessible, is critical.[1]
-
Phosphorus Oxychloride (POCl₃): It is a toxic, corrosive, and water-reactive liquid that fumes in air.[2] It reacts violently with water, releasing toxic fumes of hydrochloric acid and phosphoric acid.[2] Handling must be done in a dry, inert atmosphere. Appropriate PPE, including respiratory protection, is essential.[2]
Q3: My yield drops significantly when I move from a 10g scale to a 1kg scale. What are the likely reasons?
A3: A drop in yield upon scale-up is a common challenge. The primary reasons include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions or incomplete conversion. The surface-area-to-volume ratio decreases with scale, making heat dissipation more challenging for exothermic reactions.
-
Longer Reaction Times: What might be a quick addition in the lab can take much longer at scale, potentially leading to the degradation of sensitive intermediates or products.
-
Workup and Isolation Inefficiencies: Techniques that are efficient in the lab, like multiple extractions in a separatory funnel, can be less effective and more time-consuming at a larger scale, leading to product loss.
Q4: How can I effectively purify this compound at a multi-kilogram scale?
A4: Since this compound is a low molecular weight compound and likely a liquid or low-melting solid, traditional crystallization might be challenging.
-
Extraction: After quenching the reaction, a thorough extraction with a suitable water-immiscible organic solvent is the first step.
-
Distillation: Vacuum distillation is often the most effective method for purifying multi-kilogram quantities of liquid products. A fractional distillation setup may be necessary to separate the product from impurities with close boiling points.
-
Crystallization: If the product is a solid, developing a robust crystallization process is key. This involves finding a suitable solvent or solvent mixture that provides good recovery and effectively rejects impurities. Seeding strategies may be necessary to ensure consistent crystal form and size.
Q5: What is the thermal stability of the 1,3,4-oxadiazole ring, and should I be concerned about decomposition during distillation?
A5: The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[6] Many derivatives show thermal decomposition temperatures well above 150-200°C.[7] However, it is crucial to determine the thermal stability of your specific product and any impurities present. A Differential Scanning Calorimetry (DSC) analysis of the crude product can help identify the onset of decomposition and ensure a safe operating temperature for distillation.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Diacetylhydrazine (Intermediate)
Materials:
-
Hydrazine hydrate
-
Acetic anhydride
-
Ethanol (or water)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge hydrazine hydrate.
-
Cool the reactor to 0-5°C using an ice bath.
-
Slowly add acetic anhydride dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The product, 1,2-diacetylhydrazine, will precipitate as a white solid.
-
Collect the solid by filtration and wash with cold ethanol or water.
-
Dry the solid under vacuum to a constant weight.
Protocol 2: Cyclodehydration to this compound
Materials:
-
1,2-Diacetylhydrazine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a dry reactor equipped with a mechanical stirrer, thermometer, condenser, and a gas scrubber for HCl fumes, charge 1,2-diacetylhydrazine.
-
Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (typically 3-5 equivalents) with efficient stirring. The addition may be exothermic.
-
Heat the reaction mixture to reflux (around 100-110°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization.
Visualizations
Synthetic Workflow
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 7. mdpi.com [mdpi.com]
avoiding byproduct formation in oxidative cyclization of acylhydrazones
Welcome to the technical support center for the oxidative cyclization of acylhydrazones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the oxidative cyclization of acylhydrazones?
The primary goal of this reaction is to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. This is achieved by the intramolecular cyclization of an N-acylhydrazone precursor under oxidative conditions. 1,3,4-oxadiazoles are important heterocyclic compounds frequently found in pharmaceuticals and materials science.
Q2: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the possible causes?
Several factors could lead to an incomplete reaction:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Ensure you are using the correct molar equivalents as specified in the protocol for your chosen oxidant.
-
Low Reaction Temperature: Some oxidative cyclizations require specific temperatures to proceed at an optimal rate. Consider gradually increasing the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Poor Quality Reagents: Oxidizing agents can degrade over time. It is recommended to use freshly opened or properly stored reagents. The purity of the acylhydrazone starting material is also critical; impurities can inhibit the reaction.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Ensure you are using a solvent that is compatible with your chosen oxidant and in which your starting material is fully soluble at the reaction temperature.
Q3: I am observing an unexpected byproduct in my reaction. What are the common side reactions?
Byproduct formation is a common issue and often depends on the specific oxidant and reaction conditions used. Here are some of the most frequently encountered side products:
-
1,2-Diacylhydrazine: This can form if the acylhydrazone starting material is hydrolyzed back to the corresponding hydrazine and aldehyde, followed by acylation of the hydrazine. To avoid this, ensure anhydrous reaction conditions.
-
Azine Dimer: In iodine-mediated reactions, the hydrazone can dimerize to form an azine, especially in the absence of a base.[1]
-
Over-oxidation Products: Depending on the substrate and the strength of the oxidant, functional groups on the aryl rings of the acylhydrazone may be susceptible to over-oxidation.
-
Products from Ring Opening: In some photochemical reactions, the 1,3,4-oxadiazole product can undergo ring opening through N-N and C-O bond cleavages, leading to the formation of isocyanates as the predominant photoproducts.[2]
Troubleshooting Guide: Common Byproducts and Their Mitigation
This guide provides a breakdown of common issues, their potential causes, and recommended solutions, categorized by the type of oxidizing agent used.
Issue 1: Formation of a Symmetrical Azine Dimer
-
Observed in: Iodine-mediated reactions.
-
Appearance on TLC: A new, often less polar, spot.
-
Cause: Self-condensation of the hydrazone starting material, which can be promoted by iodine in the absence of a suitable base.[1]
-
Solution:
-
Add a non-nucleophilic base: The addition of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can suppress the formation of the azine dimer.[1]
-
Control the addition of iodine: Adding the iodine solution slowly to the hydrazone solution can help to minimize this side reaction.
-
Issue 2: Presence of Unreacted Acyl Hydrazide and Aldehyde
-
Observed in: All methods, particularly under aqueous or acidic conditions.
-
Appearance on TLC: Spots corresponding to the starting acyl hydrazide and aldehyde.
-
Cause: Hydrolysis of the acylhydrazone starting material.
-
Solution:
-
Use anhydrous solvents: Ensure that your reaction solvent is dry.
-
Buffer the reaction: If acidic conditions are generated during the reaction, consider adding a non-nucleophilic base to maintain a neutral pH.
-
Issue 3: Difficulty in Removing Oxidant Byproducts
-
Observed in: Reactions using hypervalent iodine reagents like Dess-Martin Periodinane (DMP).
-
Issue: The reduced form of the oxidant can sometimes be difficult to separate from the desired product.
-
Cause: The byproduct of DMP oxidation, iodo-compound, may not be completely insoluble in the reaction mixture.[3]
-
Solution:
-
Aqueous workup: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This helps to neutralize acidic byproducts and reduce any remaining oxidant.
-
Filtration: The reduced DMP byproduct is often insoluble in common organic solvents and can be removed by filtration through a pad of celite.[4]
-
Comparative Data on Oxidant Performance
The choice of oxidant can significantly impact the yield of the desired 1,3,4-oxadiazole and the formation of byproducts. The following table summarizes the performance of common oxidants under various conditions.
| Oxidant | Typical Conditions | Product Yield (%) | Common Byproducts | Reference |
| Iodine (I2) | K2CO3, DMSO, rt | 75-95 | Azine dimer, 1,2-diacylhydrazine | [5] |
| Dess-Martin Periodinane (DMP) | CH2Cl2, rt | 80-95 | Reduced periodinane | [6] |
| Chloramine-T | Microwave, Ethanol | 82-94 | N-(p-tolyl)-N-(p-tosyl)benzamides | [2][7] |
| Copper(II) Triflate (Cu(OTf)2) | O2, Toluene, 100 °C | 70-90 | Over-oxidation products | |
| Photocatalysis (e.g., Ru(bpy)3Cl2) | Visible light, Acetonitrile | 85-98 | Ring-opened products (e.g., isocyanates) | [2][8] |
Key Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cyclization
This protocol describes a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using molecular iodine as the oxidant.[5]
Materials:
-
Acylhydrazone (1 mmol)
-
Potassium carbonate (K2CO3) (2 mmol)
-
Iodine (I2) (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a solution of the acylhydrazone in DMSO, add potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add molecular iodine portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Mediated Oxidative Cyclization
This protocol provides a method for the oxidative cyclization of acylhydrazones using the mild hypervalent iodine reagent, Dess-Martin Periodinane.[6]
Materials:
-
Acylhydrazone (1 mmol)
-
Dess-Martin Periodinane (1.1 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
Procedure:
-
Dissolve the acylhydrazone in dichloromethane.
-
Add Dess-Martin Periodinane to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the insoluble iodine byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Potential Side Reactions
The following diagram illustrates the general mechanism for the oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole and highlights potential side reactions.
Caption: General reaction pathway and common side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during the oxidative cyclization of acylhydrazones.
Caption: A workflow for troubleshooting common experimental issues.
References
- 1. Hydrazone iodination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual reaction of chloramine-T with araldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in 1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1,3,4-oxadiazoles, particularly in addressing low conversion rates.
Troubleshooting Guide: Low Conversion Rates
This guide is designed to help you identify and resolve common issues encountered during the synthesis of 1,3,4-oxadiazoles that may lead to low product yields.
Question: My 1,3,4-oxadiazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve the conversion rate?
Answer: Low conversion rates in 1,3,4-oxadiazole synthesis can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Below is a step-by-step guide to troubleshoot your experiment.
Starting Material Integrity
-
Purity of Hydrazides and Carboxylic Acids/Acid Chlorides: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your acylhydrazides, carboxylic acids, or acid chlorides using techniques like NMR or melting point analysis.
-
Stability of Reagents: Some reagents, especially acid chlorides, can be sensitive to moisture. Ensure they are handled under anhydrous conditions. Acylhydrazides can also degrade over time; it is advisable to use them freshly prepared or properly stored.
Reaction Conditions
-
Choice of Dehydrating/Cyclizing Agent: The effectiveness of the cyclodehydration or oxidative cyclization step is highly dependent on the chosen reagent. Harsh dehydrating agents might cause degradation of sensitive substrates.[1][2] Consider the compatibility of your substrate with the reagent.
-
Common Dehydrating Agents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, and Burgess reagent are commonly used.[1][3][4] Milder reagents like tosyl chloride or carbodiimide derivatives (e.g., EDC) can be effective for sensitive substrates.[1][5]
-
Oxidizing Agents for Acylhydrazones: For oxidative cyclization of acylhydrazones, reagents like Dess-Martin periodinane (DMP), iodine, or N-chlorosuccinimide (NCS) can be employed.[4][6]
-
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[2] Polar solvents like DMF, DMSO, or dioxane are often used.[7][8] It is crucial to use anhydrous solvents, as water can quench many of the reagents used.
-
Reaction Temperature and Time: Many 1,3,4-oxadiazole syntheses require heating.[9] However, excessive temperatures or prolonged reaction times can lead to side reactions and decomposition of the product or intermediates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some modern methods utilize microwave irradiation to reduce reaction times and improve yields under milder conditions.[9][10]
Intermediate Formation and Stability
-
Incomplete Formation of Diacylhydrazine or Acylhydrazone Intermediate: The formation of the acyclic intermediate is a critical step. Ensure complete conversion to the intermediate before proceeding with the cyclization. This can often be monitored by TLC or LCMS.
-
Instability of Intermediates: The diacylhydrazine or acylhydrazone intermediates can sometimes be unstable.[11] If you are isolating the intermediate, ensure it is handled appropriately and used promptly in the next step. One-pot syntheses that avoid the isolation of intermediates can sometimes give better yields.[1][12]
Work-up and Purification
-
Product Solubility: 1,3,4-Oxadiazoles with different substituents exhibit varying solubilities. Aryl-substituted oxadiazoles tend to have lower water solubility compared to their alkyl-substituted counterparts.[10] Ensure your work-up procedure is optimized to prevent product loss during extraction and washing steps.
-
Purification Method: Column chromatography is a common method for purifying 1,3,4-oxadiazoles. However, some derivatives might be sensitive to silica gel. Recrystallization is an alternative purification method that can be effective for crystalline products.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?
A1: One of the most prevalent methods is the cyclodehydration of 1,2-diacylhydrazines.[1] This typically involves reacting a carboxylic acid with an acylhydrazide to form the diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like POCl₃, PPA, or SOCl₂.[1][3][13]
Q2: Can I perform the synthesis in one pot?
A2: Yes, several one-pot procedures have been developed for the synthesis of 1,3,4-oxadiazoles. These methods often involve the direct reaction of carboxylic acids and hydrazides with a coupling and/or dehydrating agent, avoiding the isolation of the diacylhydrazine intermediate.[1][12] This can be advantageous in terms of efficiency and for substrates where the intermediate is unstable.
Q3: My starting materials have electron-withdrawing groups, and the reaction is very slow. What can I do?
A3: The electronic nature of the substituents can influence the reaction rate. Electron-withdrawing groups can deactivate the substrates towards cyclization.[14] You might need to use more forcing reaction conditions, such as higher temperatures or a stronger dehydrating agent. Alternatively, exploring a different synthetic route that is less sensitive to electronic effects might be beneficial.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, efforts have been made to develop greener synthetic routes. These include using microwave-assisted synthesis to reduce energy consumption and reaction times, employing recyclable catalysts, and using water-based reaction media where possible.[10][15] Some methods also focus on avoiding toxic reagents and solvents.[15]
Q5: How can I confirm the formation of the 1,3,4-oxadiazole ring?
A5: The structure of the synthesized 1,3,4-oxadiazole derivatives can be confirmed using various spectroscopic techniques. These include:
-
¹H NMR and ¹³C NMR: To confirm the overall structure and the disappearance of signals from the starting materials (e.g., the NH protons of the hydrazide).
-
IR Spectroscopy: Look for characteristic absorption bands for the C=N and C-O-C bonds within the oxadiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary
The choice of reagents and reaction conditions can significantly impact the yield of 1,3,4-oxadiazole synthesis. The following tables provide a summary of reported yields for different synthetic methods.
Table 1: Comparison of Dehydrating Agents for Cyclodehydration of Diacylhydrazines
| Dehydrating Agent | Typical Yield Range | Reference |
| Phosphorus Oxychloride (POCl₃) | Good to Excellent | [3][4] |
| Thionyl Chloride (SOCl₂) | Good | [3][4] |
| Polyphosphoric Acid (PPA) | Good to Excellent | [4] |
| Tosyl Chloride (TsCl) | 97-99% (for thiosemicarbazide precursors) | [1] |
| Burgess Reagent | 76% (specific example) | [11] |
| TBTU | 85% (specific example) | [8] |
Table 2: Yields for Oxidative Cyclization of Acylhydrazones
| Oxidizing Agent | Typical Yield Range | Reference |
| Dess-Martin Periodinane (DMP) | High | [4] |
| Trichloroisocyanuric Acid (TCCA) | 80-94% | [4] |
| Iodine (I₂) | High | [6] |
Experimental Protocols
Below are generalized methodologies for common 1,3,4-oxadiazole synthesis routes.
Protocol 1: Cyclodehydration of a Diacylhydrazine using POCl₃
-
Formation of Diacylhydrazine: A mixture of an acylhydrazide (1 mmol) and a carboxylic acid (1 mmol) or acid chloride (1 mmol) is stirred in a suitable solvent (e.g., pyridine or DMF). The reaction progress is monitored by TLC.
-
Cyclization: Once the diacylhydrazine formation is complete, phosphorus oxychloride (POCl₃) (2-3 equivalents) is added dropwise at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux for a specified time (typically 2-6 hours), while monitoring the progress by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water and a dilute sodium bicarbonate solution, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: One-Pot Synthesis from Carboxylic Acid and Acylhydrazide
-
Reaction Setup: A mixture of the carboxylic acid (1 mmol), acylhydrazide (1 mmol), and a coupling agent (e.g., HATU, 1.1 equivalents) is taken in an appropriate solvent (e.g., DMF).
-
Addition of Base: A base such as diisopropylethylamine (DIPEA) (2 equivalents) is added to the mixture.
-
Dehydration/Cyclization: A dehydrating agent is added (this can sometimes be the same as the coupling agent or a separate reagent). The reaction is stirred at room temperature or heated as required.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart for troubleshooting low yields in 1,3,4-oxadiazole synthesis.
General Synthetic Pathways to 1,3,4-Oxadiazoles
Caption: Common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 15. researchgate.net [researchgate.net]
impact of solvent choice on 2,5-Dimethyl-1,3,4-oxadiazole reaction efficiency
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethyl-1,3,4-oxadiazole. The information focuses on the critical role of solvent choice in reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the cyclodehydration of N,N'-diacetylhydrazine. This reaction typically employs a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), to facilitate the formation of the oxadiazole ring.
Q2: Can I perform the synthesis of this compound without a solvent?
Yes, and in many cases, it is the preferred method. Using the dehydrating agent, such as phosphorus oxychloride (POCl₃), in excess to act as both the reagent and the reaction medium (neat conditions) can lead to higher yields and simpler workup procedures compared to using a solvent like toluene.[1][2] Solvent-free reactions under microwave irradiation have also been shown to be highly efficient, often resulting in excellent yields in a matter of minutes.[3]
Q3: What are the key safety precautions when working with reagents like phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be carried out under anhydrous (dry) conditions to prevent hazardous reactions.
Q4: How does solvent polarity affect the cyclodehydration reaction?
While specific comparative studies on a wide range of solvents for this particular synthesis are not abundant, general principles of organic chemistry suggest that solvent polarity can influence reaction rates and solubility of reactants. In some reactions involving hydrazides, more polar solvents have been observed to slow down the reaction kinetics.[4][5] For the cyclodehydration of diacylhydrazines, a key consideration is the solubility of the starting material and the stability of the intermediates. Aprotic solvents are generally preferred to avoid side reactions with the dehydrating agent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective dehydrating agent. 3. Presence of moisture in the reaction. 4. Sub-optimal reaction temperature or time. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] 2. Use a fresh or purified batch of the dehydrating agent (e.g., POCl₃). 3. Ensure all glassware is oven-dried and reactants are anhydrous. 4. Optimize the reaction temperature and time. For POCl₃-mediated reactions, refluxing is common. |
| Formation of Side Products | 1. Competing side reactions due to the choice of starting materials (e.g., using thiosemicarbazides can lead to thiadiazole impurities).[6] 2. Decomposition of starting material or product at high temperatures. | 1. Ensure the purity of the N,N'-diacetylhydrazine starting material. 2. If using alternative starting materials, be aware of potential regioisomer formation.[6] 3. Consider lowering the reaction temperature and extending the reaction time. |
| Difficult Product Isolation/Purification | 1. The product is soluble in the aqueous workup solution. 2. The presence of unreacted starting materials or byproducts that are difficult to separate. | 1. After quenching the reaction with ice water and neutralization, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] 2. Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[7] |
| Reaction is Sluggish in a Solvent | 1. Poor solubility of N,N'-diacetylhydrazine in the chosen solvent. 2. The solvent may be interfering with the reaction mechanism. | 1. Consider switching to a solvent with better solubility for the starting material, such as DMF or DMSO, for related syntheses.[8][9] 2. Attempt the reaction under solvent-free (neat) conditions, which has been shown to be more efficient.[1][2] |
Data Presentation: Impact of Solvent on Reaction Efficiency
The following table summarizes quantitative data on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, with a focus on the conditions for the dimethyl derivative where available.
| Solvent | Dehydrating Agent | Reaction Conditions | Yield (%) | Notes |
| Solvent-Free (Neat) | POCl₃ | Reflux, 6-24 hours | 51-76% | Higher yields are generally observed compared to reactions in toluene.[1][2] POCl₃ acts as both reagent and solvent.[10] |
| Toluene | POCl₃ | Anhydrous, Reflux | Lower than solvent-free | The product was formed in a lower yield compared to the solvent-free reaction.[1][2] |
| Ethanol | - | Used in syntheses involving different starting materials or cyclization agents (e.g., with I₂/KI).[8][9] | 75-90% (for amino derivatives) | Not typically used with POCl₃ due to reactivity. Suitable for oxidative cyclization methods. |
| DMF / DMSO | Various | Mild conditions, often with a base like triethylamine. | 33-60% (for aryl derivatives) | These polar aprotic solvents are used in various 1,3,4-oxadiazole syntheses, particularly when starting from arylhydrazines and acid chlorides.[8][9] |
Experimental Protocols
Protocol: Synthesis of this compound via Cyclodehydration of N,N'-diacetylhydrazine using POCl₃ (Solvent-Free)
This protocol is adapted from established methods for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles.[1][2]
Materials:
-
N,N'-diacetylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add N,N'-diacetylhydrazine (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood. The POCl₃ will serve as both the dehydrating agent and the solvent.
-
Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction (typically 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker. This step should be done in a fume hood as it is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability issues of 2,5-Dimethyl-1,3,4-oxadiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2,5-Dimethyl-1,3,4-oxadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing signs of degradation. What are the most common causes?
A1: The 1,3,4-oxadiazole ring is generally considered to be chemically and thermally stable.[1][2] However, like many heterocyclic compounds, its derivatives can be susceptible to degradation under certain stress conditions. The most common causes of degradation are:
-
Hydrolysis: The oxadiazole ring can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to ring opening.[3]
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of the molecule.
-
Photolysis: Certain derivatives may be sensitive to light, leading to photodegradation.
-
Thermal Stress: While generally stable, prolonged exposure to high temperatures can cause degradation.[2]
Q2: How can I assess the stability of my this compound derivative?
A2: A forced degradation study is the most effective way to assess the intrinsic stability of your compound. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. These studies help to identify potential degradation products and establish the degradation pathways.
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: Under acidic or basic conditions, the 1,3,4-oxadiazole ring is susceptible to hydrolytic cleavage. The likely degradation pathway involves the opening of the oxadiazole ring to form an acylhydrazide derivative. For this compound, this would likely result in the formation of N,N'-diacetylhydrazine.
Q4: Are this compound derivatives metabolically stable?
A4: In general, 1,3,4-oxadiazole derivatives tend to exhibit good metabolic stability, often superior to their 1,2,4-oxadiazole isomers. The 1,3,4-oxadiazole ring is often used as a bioisostere for ester and amide groups to improve metabolic stability. However, the overall metabolic stability of a derivative will also depend on the nature and position of its substituents.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing your this compound derivative, suggesting the presence of impurities or degradation products.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) with a known standard.
-
Blank Injection: Inject a blank solvent to rule out contamination from the solvent or the HPLC system itself.
-
Forced Degradation Comparison: Compare the retention times of the unexpected peaks with those of samples subjected to forced degradation (acid, base, oxidation, heat, light). This can help to identify if the unexpected peaks are degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for identifying the structure of the impurities or degradation products.
References
Validation & Comparative
comparative analysis of 1,3,4-oxadiazole synthesis methods
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its favorable physicochemical properties and broad spectrum of biological activities.[1] This guide provides a comparative analysis of four prevalent synthetic methods for constructing the 1,3,4-oxadiazole ring system, offering researchers, scientists, and drug development professionals a comprehensive overview of these key methodologies. The comparison focuses on classical and modern techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Synthesis Methods
The synthesis of 1,3,4-oxadiazoles can be broadly achieved through several strategic approaches. This guide focuses on four distinct and widely adopted methods: the classical cyclodehydration of diacylhydrazines, the versatile oxidative cyclization of acylhydrazones, the efficient one-pot synthesis from carboxylic acids and acylhydrazides, and the rapid microwave-assisted synthesis. Each method offers unique advantages and is suited to different synthetic requirements, from large-scale production to rapid library synthesis.
The following table summarizes the key quantitative parameters for each of these methods, providing a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Key Reagents/Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Cyclodehydration of Diacylhydrazines | POCl₃, PPA, SOCl₂ | 1 - 24 hours | Reflux | 54 - 90% |
| Oxidative Cyclization of Acylhydrazones | Dess-Martin Periodinane, I₂, NCS/DBU | 30 min - 18 hours | Room Temperature | up to 92% |
| One-Pot Synthesis from Carboxylic Acids & Acylhydrazides | CDI, Ph₃P, CBr₄ | 3 - 5 hours | 70 - 80°C | 62 - 96% |
| Microwave-Assisted Synthesis | Microwave Irradiation (e.g., 300W) | 3 - 10 minutes | Elevated (in situ) | 70 - 90% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Cyclodehydration of Diacylhydrazines using Phosphorus Oxychloride (POCl₃)
This classical method involves the dehydration of a 1,2-diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride is a common and effective dehydrating agent for this transformation.
Experimental Protocol:
-
To a solution of a substituted acid hydrazide (0.01 mol) in phosphorus oxychloride (5 mL), add the desired carboxylic acid (0.01 mol).
-
Heat the reaction mixture to reflux for 5-7 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 20% sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.[2]
Oxidative Cyclization of N-Acylhydrazones using Dess-Martin Periodinane (DMP)
This method provides a mild and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles from N-acylhydrazones under metal-free conditions.[1]
Experimental Protocol:
-
To a solution of the N-acylhydrazone (0.2 mmol) in dichloromethane (20 mL), add Dess-Martin periodinane (1.5 equivalents, 0.3 mmol, 127 mg) portion-wise over 30 minutes at room temperature.[3]
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (40 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.
One-Pot Synthesis from Carboxylic Acids and Acylhydrazides
This one-pot procedure offers a convenient and efficient alternative to the two-step cyclodehydration method, avoiding the isolation of the diacylhydrazine intermediate.[4]
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent like dichloromethane, add 1,1'-carbonyldiimidazole (CDI) (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add the acylhydrazide (1.0 mmol) to the reaction mixture and stir for an additional 2 hours at room temperature.
-
To the resulting solution, add triphenylphosphine (1.2 mmol) and carbon tetrabromide (1.2 mmol).
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2,5-disubstituted-1,3,4-oxadiazole.[4]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields for the synthesis of 1,3,4-oxadiazoles.
Experimental Protocol:
-
In a microwave-safe vessel, combine the acid hydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol).[5]
-
Add a few drops of a high-boiling solvent such as N,N-dimethylformamide (DMF) to facilitate energy absorption.
-
Subject the mixture to microwave irradiation, for example, at 300W for 3-5 minutes in intervals.[5]
-
After irradiation, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships of the described synthetic methods.
Caption: Workflow for the comparative analysis of 1,3,4-oxadiazole synthesis methods.
Caption: General workflow for the cyclodehydration of diacylhydrazines.
Caption: General workflow for the oxidative cyclization of acylhydrazones.
Caption: Workflow for the one-pot synthesis of 1,3,4-oxadiazoles.
References
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,5-Dimethyl-1,3,4-oxadiazole by NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a detailed comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the structural validation of 2,5-Dimethyl-1,3,4-oxadiazole. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical methods.
The structural integrity of a chemical entity is paramount, influencing its physicochemical properties, biological activity, and safety profile. For heterocyclic compounds like this compound, a scaffold of interest in medicinal chemistry, precise structural confirmation is non-negotiable.[1] This guide will navigate the analytical workflow for validating its structure, focusing on the powerful combination of NMR and MS.
Deciphering the Molecular Fingerprint: NMR and Mass Spectrometry Data
The complementary nature of NMR and Mass Spectrometry provides a comprehensive picture of the molecular structure. While NMR elucidates the connectivity of atoms through their magnetic properties, MS provides information about the molecular weight and elemental composition, as well as fragmentation patterns that offer clues to the molecule's assembly.
Below is a summary of the expected and reported spectral data for this compound.
| Analytical Technique | Parameter | Expected/Reported Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (singlet) | Indicates the presence of chemically equivalent methyl protons attached to the oxadiazole ring. |
| ¹³C NMR | Chemical Shift (δ) | ~164 ppm | Corresponds to the two equivalent sp² hybridized carbon atoms (C2 and C5) of the oxadiazole ring.[2][3] |
| ~11 ppm | Represents the two equivalent sp³ hybridized carbon atoms of the methyl groups. | ||
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 98 | Confirms the molecular weight of C₄H₆N₂O.[1][4] |
| Key Fragment Ions | m/z 56, 42 | Suggests fragmentation of the oxadiazole ring, a common pathway for this class of compounds.[5][6] |
A Glimpse into Alternative and Complementary Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques offer valuable, often complementary, information.
| Technique | Information Provided | Comparison with NMR/MS |
| Infrared (IR) Spectroscopy | Presence of functional groups. For this compound, characteristic peaks for C=N and C-O-C stretches are expected.[2] | Provides less detailed structural information than NMR but is a quick and simple method to confirm the presence of key functional groups. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Gives the empirical formula, which can be used to support the molecular formula determined by high-resolution mass spectrometry. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the most definitive structural information but is dependent on the ability to grow suitable single crystals of the compound. |
The Analytical Workflow: From Sample to Structure
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR and mass spectrometry.
Caption: Workflow for the structural validation of this compound.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the sample completely.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2][7][8]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion probe or gas chromatography (GC-MS) can be used.[9]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[9]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.[3]
By systematically applying these powerful analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. This compound|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2,5-Dimethyl-1,3,4-oxadiazole and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Potential of Heterocyclic Compounds
The landscape of medicinal chemistry is continually evolving, with heterocyclic compounds forming the backbone of many therapeutic agents. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of a specific derivative, 2,5-Dimethyl-1,3,4-oxadiazole, with other prominent heterocyclic rings such as pyrazoles, triazoles, and thiadiazoles. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear and concise comparison, the following tables summarize the reported biological activities of 2,5-disubstituted-1,3,4-oxadiazoles and other selected heterocycles. It is important to note that direct experimental data for this compound is limited in publicly available literature. Therefore, data for closely related 2,5-disubstituted-1,3,4-oxadiazole derivatives are presented to provide a representative comparison.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Derivative(s) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,3,4-Oxadiazole | Norfloxacin-1,3,4-oxadiazole hybrid | 2 | - | - | - | [1] |
| 2-Acylamino-1,3,4-oxadiazole derivative | 1.56 | 0.78 | - | - | ||
| Pyrazole | Pyrazole derivative 21c | - | - | - | - | [2] |
| Pyrazole derivative 23h | - | - | - | - | [2] | |
| Triazole | 1,2,4-Triazole derivative | - | - | - | - | |
| Thiadiazole | 1,3,4-Thiadiazole derivative | - | - | - | - |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes (-) indicate data not available in the cited sources.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative(s) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference |
| 1,3,4-Oxadiazole | 2,5-diaryl-1,3,4-oxadiazole | - | - | - | 0.28 | |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | - | - | - | - | ||
| Pyrazole | S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole | - | 15.54 | - | - | |
| Triazole | Phosphonate 1,2,3-triazole derivative | - | 18.06 | 21.25 | - | [3] |
| 1,2,4-triazole-pyridine hybrid TP6 | - | - | - | - | [4] | |
| Thiadiazole | Imidazo[2,1-b][3][5][6]thiadiazole derivative 5c | - | - | - | - | [7] |
Note: A lower IC50 value indicates higher anticancer activity. Dashes (-) indicate data not available in the cited sources.
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Derivative(s) | Assay | Activity | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazoles (OSD) | Carrageenan-induced rat paw edema | 60% inhibition at 100 mg/kg | |
| 2,5-disubstituted-1,3,4-oxadiazoles (OPD) | Carrageenan-induced rat paw edema | 32.5% reduction at 100 mg/kg | ||
| Thiadiazole | 6-Aryltriazolo[3,4-b][3][5][6]thiadiazole derivatives | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity | [8] |
| 2,6-diaryl-imidazo[2,1-b][3][5][6]thiadiazole derivative 5c | Carrageenan-induced rat paw edema | Better than diclofenac | [7] |
Note: Direct quantitative IC50 values for anti-inflammatory activity were not consistently available across all compound classes in the reviewed literature.
Experimental Protocols
A sound understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data. Below are detailed protocols for two of the most common assays cited in the comparative tables.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial potency of a compound.[2][4][9][10][11][12][13]
1. Preparation of Materials:
-
Media: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes.
-
Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).
2. Assay Procedure:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
With a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
3. Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][14][15][16][17]
1. Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.
-
Incubate the plate for another 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways in Drug Action
Understanding the molecular pathways through which these heterocyclic compounds exert their biological effects is paramount for rational drug design. Oxadiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Anticancer Mechanisms
The epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are crucial for cell growth, proliferation, and survival.[18][19][20][21][22][23][24][25][26][27][28] In many cancers, these pathways are aberrantly activated. Oxadiazole derivatives have been identified as potent inhibitors of these pathways.[23] By blocking EGFR and PI3K, these compounds can halt the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival.[23]
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[29][30][31][32][33] The activity of p53 is tightly regulated by proteins like MDM2, which promotes p53 degradation. Some oxadiazole derivatives have been shown to inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53.[23] This, in turn, enhances the apoptotic response in cancer cells.
Anti-inflammatory Mechanisms
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[34][35][36][37][38] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory IκB protein and the subsequent translocation of NF-κB into the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes. Certain oxadiazole derivatives have demonstrated anti-inflammatory activity by inhibiting the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other significant heterocyclic compounds. While specific data for the dimethyl derivative is sparse, the broader class of 2,5-disubstituted-1,3,4-oxadiazoles demonstrates promising antimicrobial, anticancer, and anti-inflammatory potential. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Furthermore, the visualization of key signaling pathways highlights the molecular mechanisms that can be targeted by these versatile scaffolds. Continued research into the synthesis and biological evaluation of novel heterocyclic derivatives is crucial for the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. hereditybio.in [hereditybio.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. youtube.com [youtube.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 26. youtube.com [youtube.com]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 29. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 37. creative-diagnostics.com [creative-diagnostics.com]
- 38. researchgate.net [researchgate.net]
A Comparative Guide to Electron Transporters in OLEDs: 2,5-Dimethyl-1,3,4-oxadiazole vs. Common Alternatives
In the landscape of Organic Light-Emitting Diode (OLED) technology, the performance of the electron transport layer (ETL) is a critical determinant of overall device efficiency, stability, and power consumption. This guide provides a comparative analysis of 2,5-Dimethyl-1,3,4-oxadiazole against three widely utilized electron transporting materials (ETMs): Tris(8-hydroxyquinolinato)aluminum (Alq3), 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), and Bathocuproine (BCP). This objective comparison, supported by available experimental and computational data, is intended to assist researchers, scientists, and professionals in drug development and materials science in making informed decisions for their specific applications.
Performance Metrics: A Tabulated Comparison
The selection of an appropriate ETM hinges on a variety of factors, including its electron mobility, energy level alignment with adjacent layers, and its impact on the quantum efficiency of the final device. The following table summarizes key performance metrics for this compound and its counterparts. It is important to note that experimental data for this compound is scarce in the reviewed literature; therefore, theoretical values for its energy levels are provided for a foundational comparison, and a definitive experimental value for electron mobility is not available.
| Material | Chemical Structure | Electron Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) | External Quantum Efficiency (EQE) in optimized devices (%) |
| This compound | Data not available in searched literature | ~ -7.0 to -7.5 (Theoretical) | ~ -1.5 to -2.0 (Theoretical) | Data not available in searched literature | |
| Alq3 | Tris(8-hydroxyquinolinato)aluminum | 10⁻⁵ - 10⁻⁶ | -5.7 to -6.0 | -3.0 to -3.2 | Up to 20% (in phosphorescent devices)[1] |
| TPBi | 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene | ~10⁻⁵ to 10⁻⁶ | -6.2 to -6.3 | -2.7 to -2.8 | > 20% (in phosphorescent and TADF devices) |
| BCP | Bathocuproine | ~10⁻⁶ | -6.4 to -6.7 | -3.0 to -3.2 | Often used as a hole-blocking layer in conjunction with other ETMs |
Note: The performance of ETMs can be significantly influenced by the overall device architecture, including the choice of emitter, hole transport layer, and electrode materials. The EQE values presented are indicative of the potential of these materials in well-designed OLEDs.
Discussion of Performance
This compound: The 1,3,4-oxadiazole moiety is well-known for its electron-accepting nature, which is a desirable characteristic for an ETM. Theoretical calculations suggest that this compound possesses a low-lying LUMO energy level, which would facilitate electron injection from the cathode. However, the lack of extensive experimental data on its electron mobility and performance in fabricated devices makes a direct comparison challenging. The simple alkyl substitution might lead to lower morphological stability and a tendency to crystallize compared to its diaryl-substituted counterparts, potentially impacting device lifetime.
Alq3: For many years, Alq3 has been the benchmark ETM in OLED research and commercial applications. It exhibits reasonable electron mobility and good thermal stability. Its primary drawback is a relatively large energy barrier for electron injection from common cathodes like aluminum, often necessitating the use of a thin injection layer (e.g., LiF).
TPBi: TPBi offers a higher electron mobility compared to Alq3 and a deeper HOMO level, which provides better hole-blocking capabilities. This leads to improved charge confinement within the emissive layer and can result in higher device efficiencies. Its wide energy gap also makes it a suitable host material for phosphorescent emitters.
BCP: While BCP has a relatively low electron mobility, it possesses a very deep HOMO level, making it an excellent hole-blocking material. It is frequently used as a thin interlayer between the emissive layer and the ETL to prevent holes from reaching the cathode, thereby enhancing recombination efficiency within the light-emitting layer.
Experimental Protocols
The fabrication and characterization of OLEDs are crucial for evaluating the performance of different ETMs. Below are generalized experimental protocols for these processes.
OLED Fabrication Protocol
A typical OLED fabrication process involves the sequential deposition of thin films onto a transparent conductive substrate, such as indium tin oxide (ITO) coated glass.
Device Characterization Protocol
Once fabricated, the OLEDs are characterized to evaluate their performance.
Signaling Pathway: Electron Transport in an OLED
The fundamental principle of an OLED involves the injection of charge carriers (electrons and holes) from the electrodes, their transport through the organic layers, and their subsequent recombination in the emissive layer to generate light. The ETL plays a crucial role in this process.
Conclusion
While this compound presents a theoretically promising simple structure for an electron transporting material due to the inherent electron-deficient nature of the oxadiazole ring, the lack of comprehensive experimental data on its performance in OLEDs makes it a subject for further investigation. In contrast, Alq3, TPBi, and BCP are well-established ETMs with a wealth of documented performance data. Alq3 remains a reliable standard, TPBi offers a pathway to higher efficiency through improved charge balance, and BCP excels as a dedicated hole-blocking layer. The choice of the most suitable ETM will ultimately depend on the specific device architecture, the desired performance characteristics, and the processing methods employed. Further experimental research into simple alkyl-substituted oxadiazoles, such as this compound, is warranted to fully assess their potential in the ever-evolving field of organic electronics.
References
Assessing the Purity of Synthesized 2,5-Dimethyl-1,3,4-oxadiazole: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) to assess the purity of 2,5-Dimethyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We will explore a detailed experimental protocol, compare HPLC with alternative analytical techniques, and present data in a clear, comparative format.
Synthesis and Potential Impurities of this compound
This compound is commonly synthesized through the cyclodehydration of N,N'-diacetylhydrazine. This reaction is often carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃).[2][3] Potential impurities in the final product can include unreacted starting materials (acetic anhydride, hydrazine), the intermediate N,N'-diacetylhydrazine, and by-products formed during the cyclization process. The presence of these impurities can significantly impact the compound's biological activity and physical properties, making rigorous purity assessment essential.
Figure 1. Synthesis and potential impurities of this compound.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the separation and quantification of small organic molecules, making it ideal for assessing the purity of synthesized compounds.[4] The method separates analytes based on their polarity, with nonpolar compounds having a stronger interaction with the stationary phase and thus eluting later.
Experimental Protocol: A Validated Approach
A robust HPLC method is essential for accurate purity determination. The following protocol outlines a typical RP-HPLC method suitable for this compound, based on common practices for similar heterocyclic compounds.[5][6][7]
| Parameter | Condition |
| Instrumentation | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][7] |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water[6] |
| Flow Rate | 1.0 mL/min[5][7] |
| Column Temperature | 40°C[5][7] |
| Detection Wavelength | Determined by UV scan of the analyte (e.g., 235 nm)[7] |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve a known concentration of the synthesized compound in the mobile phase |
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Component | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 2.15 | 15,340 | 0.45% |
| This compound | 3.35 | 3,398,700 | 99.20% |
| Impurity 2 | 4.50 | 12,010 | 0.35% |
| Total | 3,426,050 | 100.00% |
Table 1: Example HPLC data for a purity assessment of this compound. The retention time of the main compound is based on a similar structure.[7]
Figure 2. Workflow for HPLC purity assessment.
Comparison with Alternative Purity Assessment Techniques
While HPLC is a gold standard for purity analysis, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the volatility of the compound and the nature of the impurities.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds; excellent for separating polar and non-polar impurities.[4] | Requires reference standards for impurity identification; can be more time-consuming than other methods. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive; provides molecular weight information, which is crucial for identifying unknown impurities.[8] | Quantification can be challenging without isotopic standards; may not separate isomers effectively. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for both the main compound and impurities; can be quantitative (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to HPLC and MS; complex mixtures can lead to overlapping signals, making interpretation difficult. |
Table 2: Comparison of HPLC with other analytical techniques for purity assessment.
Method Validation: Ensuring Reliable Results
To ensure that the HPLC method provides accurate and reliable results, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[9] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradation products.[4] | The analyte peak should be well-resolved from other peaks (Resolution > 2.0).[10] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[9] | Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., 50-150% of the target concentration).[11] |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements.[9] | Relative Standard Deviation (RSD) ≤ 2.0%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1.[4] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |
Table 3: Key HPLC method validation parameters and their acceptance criteria.
Conclusion
High-Performance Liquid Chromatography is a precise, accurate, and robust method for assessing the purity of synthesized this compound. Its ability to separate a wide range of potential impurities makes it an indispensable tool in quality control for pharmaceutical and materials science research. When properly validated, HPLC provides reliable quantitative data, ensuring the integrity and quality of the final compound. While other techniques like GC, MS, and NMR offer valuable complementary information, HPLC remains the primary choice for routine purity testing and quality assurance in drug development and chemical synthesis.
References
- 1. This compound|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. journalspub.com [journalspub.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
bioisosteric replacement of amides with 2,5-Dimethyl-1,3,4-oxadiazole: a comparative study
A Comparative Guide to the Bioisosteric Replacement of Amides with 2,5-Dimethyl-1,3,4-Oxadiazole
Introduction
In medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely employed tactic to enhance efficacy, selectivity, and metabolic stability.[1] The amide bond, while prevalent in many biologically active molecules, is often susceptible to enzymatic cleavage, which can limit a drug candidate's oral bioavailability and duration of action.[2]
This guide provides a comparative analysis of the bioisosteric replacement of an amide functional group with a this compound ring. This heterocyclic system is frequently utilized as an amide isostere due to its rigid, planar structure and its ability to act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the amide.[3] Furthermore, the 1,3,4-oxadiazole moiety is generally more resistant to metabolic degradation than the amide bond, potentially leading to an improved pharmacokinetic profile.[4]
This document will present a side-by-side comparison of a model amide compound and its this compound bioisostere, focusing on key physicochemical properties, metabolic stability, and a conceptual overview of their synthesis. Detailed experimental protocols for the synthesis of these model compounds and for the assessment of their metabolic stability are also provided.
Comparative Data
To illustrate the impact of replacing an amide with a this compound, this section presents a comparison of key properties. For this purpose, we will consider a representative aromatic amide, N-(4-methylphenyl)acetamide, and its direct bioisostere, 2-(4-methylphenyl)-5-methyl-1,3,4-oxadiazole. While direct side-by-side experimental data for this specific pair is not always available in a single source, the following tables are compiled from established knowledge and data for structurally similar compounds to provide a representative comparison.
Physicochemical Properties
The physicochemical properties of a drug molecule, such as lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Amide (N-(4-methylphenyl)acetamide) | This compound Bioisostere | Rationale for Difference |
| Molecular Weight | 149.19 g/mol | 174.20 g/mol | The oxadiazole ring has a higher molecular weight than the corresponding amide linkage. |
| logP (Lipophilicity) | ~1.5 - 2.0 | ~1.0 - 1.5 | 1,3,4-oxadiazoles are generally less lipophilic than their amide counterparts, which can be advantageous for improving solubility.[3] |
| pKa | Amide N-H: ~17 (very weakly acidic) | Oxadiazole ring: Weakly basic (pKBH+ ~ -2 to -5)[5] | The amide N-H is not significantly acidic, while the nitrogen atoms in the oxadiazole ring can be protonated under strongly acidic conditions.[5] |
| Aqueous Solubility | Moderate | Generally higher than the corresponding amide | The lower lipophilicity and the hydrogen bond accepting capabilities of the oxadiazole's nitrogen and oxygen atoms can lead to improved aqueous solubility.[3] |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 2 (oxygen and one nitrogen atom) | The 1,3,4-oxadiazole ring offers an additional hydrogen bond acceptor site, which can influence interactions with biological targets and solubility. |
| Hydrogen Bond Donors | 1 (N-H) | 0 | The replacement of the amide N-H with a nitrogen atom within the aromatic oxadiazole ring removes the hydrogen bond donating capability. |
Metabolic Stability
Metabolic stability is a crucial parameter in drug design, as it influences the half-life and oral bioavailability of a compound. The primary route of metabolism for many amide-containing drugs is hydrolysis by amidases.
| Parameter | Amide | This compound Bioisostere | Rationale for Difference |
| Primary Metabolic Pathway | Hydrolysis by amidases/proteases | Generally resistant to hydrolysis; potential for oxidation of methyl groups.[2] | The 1,3,4-oxadiazole ring is an aromatic heterocycle and is not susceptible to the same hydrolytic enzymes that cleave amide bonds.[2][4] |
| In Vitro Half-life (t½) in Liver Microsomes | Generally shorter | Generally longer | The resistance of the oxadiazole ring to metabolism leads to a slower clearance rate in in vitro metabolic assays.[4] |
| Intrinsic Clearance (CLint) | Higher | Lower | A higher intrinsic clearance for the amide reflects its greater susceptibility to metabolic breakdown by liver enzymes. |
Experimental Protocols
Synthesis of Model Compounds
The following protocols describe the synthesis of the representative amide, N-(4-methylphenyl)acetamide, and its bioisostere, this compound.
1. Synthesis of N-(4-methylphenyl)acetamide (Amide)
This is a standard acylation reaction of an aniline with an acid chloride or anhydride.
-
Materials:
-
p-toluidine
-
Acetyl chloride (or acetic anhydride)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve p-toluidine (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methylphenyl)acetamide.
-
2. Synthesis of this compound (Bioisostere)
This synthesis involves the cyclization of a diacylhydrazine, which can be formed in situ from a hydrazide and an acylating agent.
-
Materials:
-
Acetic hydrazide
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃) or other dehydrating agent
-
Sodium bicarbonate
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Combine acetic hydrazide (1.0 eq) and acetic anhydride (1.1 eq) in a round-bottom flask.
-
Heat the mixture at reflux for 1-2 hours to form 1,2-diacetylhydrazine.
-
Cool the reaction mixture and slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
-
In Vitro Metabolic Stability Assay Protocol
This protocol outlines a general procedure for determining the metabolic stability of a compound using liver microsomes.
-
Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Internal standard solution
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Visualizations
Synthetic Workflow
Caption: Synthetic routes for the model amide and its oxadiazole bioisostere.
Conceptual Comparison
Caption: Key property differences between amides and 1,3,4-oxadiazole bioisosteres.
Conclusion
The bioisosteric replacement of an amide with a this compound offers a compelling strategy for medicinal chemists to address common liabilities associated with the amide functional group. This comparative guide highlights that such a modification can lead to significant improvements in metabolic stability by circumventing enzymatic hydrolysis.[4] Furthermore, the introduction of the oxadiazole ring often results in reduced lipophilicity and increased aqueous solubility, which can be beneficial for the overall ADME profile of a drug candidate.[3]
However, it is important to note that this bioisosteric switch also alters the hydrogen bonding properties of the molecule, by removing a hydrogen bond donor. The impact of this change on the biological activity must be carefully evaluated on a case-by-case basis, as the amide N-H may be involved in a critical interaction with the biological target. The provided experimental protocols offer a starting point for the synthesis and evaluation of such bioisosteric pairs. Ultimately, the successful application of this strategy depends on a thorough understanding of the structure-activity and structure-property relationships of the target system.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its favorable pharmacokinetic properties and thermal stability. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a critical process, and the choice of catalyst plays a pivotal role in determining the efficiency, substrate scope, and environmental impact of the reaction. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Catalytic Systems
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of 1,2-diacylhydrazines or the reaction of acylhydrazides with various carbonyl compounds. The performance of different catalysts in these transformations is summarized below.
| Catalyst System | Catalyst/Reagent | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid-Catalyzed | p-Toluenesulfonic acid (p-TSA) | Benzyl 2-(methylthio)-2-thioxoacetate | Benzhydrazide | Water | 80 | 3 | 83 (for thiadiazole) | [1] |
| Acetic Acid (AcOH) | Benzyl 2-(methylthio)-2-thioxoacetate | Benzhydrazide | DMF | 80 | 4 | 78 | [1] | |
| Glacial Acetic Acid | Acylhydrazide | 5-nitro-2-furaldehyde | Ethanol | Reflux | - | High | [2] | |
| Copper-Catalyzed | Copper(I) iodide (CuI) (20 mol%) / 1,10-phenanthroline (40 mol%) | 4-Fluorobenzoic acid / NIITP | Iodobenzene | Dioxane | 110 | 16 | 78 | |
| Copper(I) chloride (CuCl) (20 mol%) | Benzoic hydrazide | Phenylacetic acid | DMF | 120 | 4 | 92 | [3][4] | |
| Copper(II) oxide (CuO) nanoparticles | 1,3,4-oxadiazole | Aryl halides | - | - | - | High | ||
| Photocatalyzed | Eosin Y | α-keto acids | Acylhydrazines | - | RT | - | Moderate to Good | [5] |
| Rose Bengal (10 mol%) | Isothiocyanate | Hydrazine derivative | THF | RT | 12 | 82 | [6][7] | |
| Ru(bpy)₃Cl₂ | Hypervalent iodine reagent | Benzaldehyde | DCM | RT | 12 | 61 | [8] | |
| Iron-Catalyzed | Fe(NO₃)₃·9H₂O / TEMPO | Aroyl hydrazones | - | DCE | RT | - | up to 92 |
*NIITP: N-Isocyaniminotriphenylphosphorane *TEMPO: (2,2,6,6-Tetramethyl-1-piperidinyloxy)
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Protocol 1: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid[1]
This protocol describes the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, but a similar procedure using acetic acid can yield oxadiazoles.
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetates (1.0 mmol, 1 equiv) and acyl hydrazides (1.0 mmol, 1 equiv) in water (2 mL), add p-TSA (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture magnetically at 80 °C for 3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Synthesis using Copper(I) Iodide
This one-pot, two-stage protocol allows for the synthesis and subsequent arylation of the 1,3,4-oxadiazole.
Stage 1: 1,3,4-Oxadiazole Synthesis
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv).
-
Add anhydrous dioxane to the Schlenk tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.
Stage 2: C-H Arylation
-
After 3 hours, cool the reaction to room temperature.
-
To the reaction mixture, add the aryl iodide (2.5 equiv), 1,10-phenanthroline (40 mol %), cesium carbonate (1.5 equiv), and copper(I) iodide (20 mol %).
-
Add additional anhydrous dioxane.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a silica plug, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 3: Photocatalytic Synthesis using Rose Bengal[6][7]
This method describes a one-pot, three-component synthesis under visible light irradiation.
-
In a reaction vessel, combine the isothiocyanate (1.0 equiv), hydrazine derivative (1.1 equiv), and Rose Bengal (10 mol %).
-
Add THF as the solvent.
-
Irradiate the reaction mixture with a blue LED lamp for 12 hours at room temperature.
-
After the reaction is complete, as monitored by TLC, remove the solvent under reduced pressure.
-
Purify the residue using column chromatography with a hexane and ethyl acetate eluent system to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the catalytic synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Oxidative Cyclization Mechanism for 1,3,4-Oxadiazole Formation
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its synthesis has been a subject of extensive research, leading to a variety of synthetic routes. Among these, the oxidative cyclization of N-acylhydrazones has emerged as a prominent and versatile method.[3][4]
This guide provides a detailed comparison of the oxidative cyclization mechanism against alternative synthetic strategies, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these methodologies for the synthesis of novel 1,3,4-oxadiazole derivatives.
Confirmed Mechanism: Oxidative Cyclization of N-Acylhydrazones
The most common pathway for forming 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.[4] These precursors are typically synthesized via the condensation of aldehydes and acylhydrazides.[5][6] The subsequent cyclization step involves an intramolecular C-O bond formation facilitated by an oxidizing agent. While the specifics can vary with the chosen oxidant, the general mechanism involves an initial oxidation of the acylhydrazone, followed by a 5-exo-trig cyclization and subsequent elimination to yield the aromatic 1,3,4-oxadiazole ring.
A variety of oxidizing systems have been developed for this transformation, ranging from classic stoichiometric oxidants to modern catalytic methods. Common approaches include the use of:
-
Iodine-Mediated Systems : Molecular iodine (I₂), often with a base like potassium carbonate, provides a practical, transition-metal-free route.[5][7]
-
Hypervalent Iodine Reagents : Strong oxidants like Dess-Martin periodinane (DMP) and (diacetoxyiodo)benzene are effective but can generate significant waste.[4][8][9]
-
Metal Catalysts : Copper(II) salts, such as Cu(OTf)₂, can catalyze the reaction through imine C-H functionalization.[6][10]
-
Photoredox and Electrochemical Methods : These modern techniques offer mild and often catalyst-free conditions, using light or electricity to drive the oxidation, with molecular oxygen or a redox mediator playing a key role.[8][9][11]
Caption: General mechanism of N-acylhydrazone oxidative cyclization.
Comparison of Synthetic Methodologies
The selection of a synthetic route to 1,3,4-oxadiazoles depends on factors such as substrate scope, reaction conditions, and scalability. Oxidative cyclization is often favored for its operational simplicity and the use of readily available precursors. However, the classic dehydrative cyclization of 1,2-diacylhydrazines remains a robust alternative.
Data on Oxidative Cyclization Methods
The following table summarizes the performance of various reagents and conditions used for the oxidative cyclization of N-acylhydrazones.
| Method/Reagent System | Typical Conditions | Reaction Time | Yield Range | Key Advantages |
| I₂ / K₂CO₃ | DMSO or DMF, Room Temp. | 2-12 h | 75-95% | Transition-metal-free, scalable, mild conditions.[5][6][7] |
| Cu(OTf)₂ | Solvent (e.g., DCE), Air, 80-100 °C | 4-24 h | 60-90% | Catalytic metal usage, good for specific substrates.[6][10] |
| Chloramine-T | Microwave, Ethanol | 5-15 min | 80-92% | Rapid synthesis, high yields.[6][12] |
| Photoredox (Eosin Y) | Visible Light, CBr₄, MeCN | 1-4 h | 85-94% | Uses visible light, mild, environmentally friendly.[6][13] |
| Electrochemical (DABCO) | MeCN, Undivided cell, Constant current | 3-6 h | 65-83% | Avoids stoichiometric chemical oxidants, sustainable.[11] |
Comparison: Oxidative vs. Dehydrative Cyclization
A direct comparison highlights the distinct features of the two primary pathways to 2,5-disubstituted 1,3,4-oxadiazoles.
| Feature | Oxidative Cyclization | Dehydrative Cyclization |
| Starting Material | N-Acylhydrazones | 1,2-Diacylhydrazines |
| Reaction Type | Redox (Oxidation) | Elimination (Dehydration) |
| Key Reagents | Oxidizing agents (I₂, Cu²⁺, KMnO₄, etc.).[10] | Dehydrating agents (POCl₃, SOCl₂, SO₂F₂, PPA).[1][10][14] |
| Common Byproducts | Reduced form of the oxidant (e.g., I⁻, Cu⁺). | HCl, SO₂, phosphorus-based waste. |
| Advantages | Often milder conditions, one-pot procedures from aldehydes are common.[11] | High-yielding, well-established, effective for symmetrical oxadiazoles. |
| Limitations | Sensitivity of functional groups to the oxidant. | Often requires harsh/corrosive reagents and elevated temperatures.[3] |
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the iodine-mediated oxidative cyclization and the classical dehydrative cyclization.
Protocol 1: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone
This protocol is adapted from methodologies employing molecular iodine as a mild and effective oxidant.[5][7]
Objective: To synthesize a 2,5-disubstituted 1,3,4-oxadiazole from an N-acylhydrazone.
Methodology:
-
Preparation of Acylhydrazone: In a round-bottom flask, dissolve the acylhydrazide (1.0 eq) in a suitable solvent (e.g., ethanol). Add the corresponding aldehyde (1.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The resulting N-acylhydrazone precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Oxidative Cyclization: To a solution of the dried N-acylhydrazone (1.0 eq) in DMSO, add potassium carbonate (K₂CO₃, 2.0 eq) followed by molecular iodine (I₂, 1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Caption: Experimental workflow for iodine-mediated synthesis.
Protocol 2: Dehydrative Cyclization of a 1,2-Diacylhydrazine
This protocol describes a classic method using phosphorus oxychloride (POCl₃) as the dehydrating agent.[2][10]
Objective: To synthesize a 2,5-disubstituted 1,3,4-oxadiazole from a 1,2-diacylhydrazine.
Methodology:
-
Preparation of 1,2-Diacylhydrazine: Prepare the diacylhydrazine by reacting an acylhydrazide (1.0 eq) with an acid chloride (1.0 eq) in the presence of a base like pyridine or triethylamine.
-
Dehydrative Cyclization: In a fume hood, add the 1,2-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction Execution: Slowly heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-5 hours. Monitor the reaction's completion by TLC.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1,3,4-oxadiazole.
Caption: Experimental workflow for dehydrative cyclization.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
cross-validation of analytical methods for 2,5-Dimethyl-1,3,4-oxadiazole characterization
A Comparative Guide to Analytical Methods for the Characterization of 2,5-Dimethyl-1,3,4-oxadiazole
For researchers, scientists, and professionals in drug development, the accurate and reliable characterization of synthesized compounds is paramount. This guide provides a comparative overview of key analytical methods for the characterization of this compound, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the nature of the information required. The following table summarizes the typical performance characteristics of chromatographic techniques for the quantitative analysis of small organic molecules like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Typical Column | C18 (Reversed-Phase) | Capillary column (e.g., DB-5ms) |
| Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometer (MS) |
| Linearity (R²)¹ | > 0.999 | > 0.995 |
| Limit of Detection (LOD)² | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ)² | ~0.3 µg/mL | ~0.05 ng/mL |
| Accuracy (% Recovery)¹ | 98-102% | 95-105% |
| Precision (%RSD)¹ | < 2% | < 5% |
| Primary Use | Quantification, Purity Assessment, Stability Studies | Identification, Quantification of volatile compounds, Impurity profiling |
¹ Representative data based on validated methods for similar small organic molecules. ² Values can vary significantly based on the specific instrument, method parameters, and analyte properties.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are generalized protocols for the characterization of this compound using various techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference standard or a spectral library. Quantification can be performed using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a proton NMR spectrum to determine the number of different types of protons and their chemical environment. For this compound, a single peak corresponding to the two equivalent methyl groups is expected.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms. For this compound, two distinct signals are expected: one for the methyl carbons and one for the oxadiazole ring carbons.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as C-H stretching of the methyl groups, C=N stretching, and C-O-C stretching of the oxadiazole ring.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Relationship between analytical methods and information obtained.
Comparative Efficacy of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives as Antibacterial Agents
A review of the antibacterial potential of various 2,5-disubstituted-1,3,4-oxadiazole derivatives reveals a class of compounds with significant promise in the development of new antimicrobial agents. While specific research on derivatives of 2,5-dimethyl-1,3,4-oxadiazole is limited, the broader class of 2,5-disubstituted analogs has demonstrated considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of the antibacterial performance of selected derivatives, supported by experimental data and detailed methodologies.
The core structure of 1,3,4-oxadiazole is a versatile scaffold in medicinal chemistry, and its derivatives have been extensively investigated for various pharmacological activities, including antibacterial properties. The substituents at the 2 and 5 positions of the oxadiazole ring play a crucial role in determining the antibacterial spectrum and potency of these compounds.
Data Presentation: In Vitro Antibacterial Activity
The antibacterial efficacy of 2,5-disubstituted-1,3,4-oxadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values for several reported derivatives.
| Compound ID | Substituent at C2 | Substituent at C5 | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1 | Various Substituted Phenyl | 2-hydroxy-2-phenyl-acetyl | Staphylococcus aureus | 4 - 8 | [1] |
| Escherichia coli | 8 - 16 | [1] | |||
| Series 2 | Naphthofuran | Various Aryl | Pseudomonas aeruginosa | 200 | [2] |
| Bacillus subtilis | 200 | [2] | |||
| Salmonella typhi | 400 | [2] | |||
| Escherichia coli | 400 | [2] | |||
| Series 3 | Pyridin-2-yl | 4-phenyl methyl | Methicillin-Resistant S. aureus (MRSA) | 62 | [3] |
| 3-phenyl methyl | Methicillin-Resistant S. aureus (MRSA) | 62 | [3] | ||
| 5-naphthalene | Methicillin-Resistant S. aureus (MRSA) | 62 | [3] | ||
| Series 4 | 3-Chlorophenyl | p-tolyl | Staphylococcus aureus | - | [4] |
| 4-nitrophenyl | Staphylococcus aureus | - | [4] | ||
| Series 5 | Quinoxaline-linked | Thioxo-1,2,4-triazole | Pseudomonas aeruginosa | Stronger than Amoxicillin | [2] |
| Staphylococcus aureus | Stronger than Amoxicillin | [2] |
Note: A lower MIC value indicates greater antibacterial activity. Direct comparison between series should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.[3][5][6]
1. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh culture of the test bacterium on a suitable agar medium (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours.
-
Inoculum Preparation: Suspend isolated colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Preparation: Dissolve the synthesized oxadiazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.[3][7]
2. Assay Procedure:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacterium.[5]
Agar Well Diffusion Method
This method is a common qualitative or semi-quantitative technique for screening the antimicrobial activity of compounds.[8][9][10][11]
1. Preparation of Materials:
-
Agar Plates: Prepare Mueller-Hinton Agar plates.
-
Bacterial Lawn: Inoculate the surface of the agar plates uniformly with a standardized bacterial suspension (equivalent to 0.5 McFarland standard) using a sterile cotton swab.[8]
-
Compound Solution: Prepare solutions of the test compounds at a known concentration in a suitable solvent.
2. Assay Procedure:
-
Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[10]
-
Add a fixed volume (e.g., 100 µL) of the compound solution into each well.[9]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[8]
-
Allow the plates to stand for a period to permit diffusion of the compound into the agar.
-
Incubate the plates at 37°C for 16-24 hours.[8]
3. Interpretation of Results:
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[8] A larger zone of inhibition indicates greater antibacterial activity.
Mandatory Visualizations
Experimental Workflow for Antibacterial Screening
Caption: Workflow for synthesizing and screening the antibacterial activity of oxadiazole derivatives.
Proposed Mechanism of Action for an Antibacterial 1,3,4-Oxadiazole Derivative
Based on a study of the 1,3,4-oxadiazole derivative LMM6 against S. aureus, a potential mechanism of action has been proposed which involves the induction of oxidative stress and disruption of the cell membrane.
Caption: Proposed mechanism of action of a 1,3,4-oxadiazole derivative against S. aureus.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hereditybio.in [hereditybio.in]
- 8. botanyjournals.com [botanyjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2,5-Dimethyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2,5-Dimethyl-1,3,4-oxadiazole, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and compliant approach to its disposal. This guide provides essential operational and disposal protocols based on general principles of laboratory safety for chemical waste, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Prior to disposal, proper handling and personal protective equipment (PPE) are paramount. Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of specific regulatory disposal information for this compound, it should be treated as a hazardous chemical waste. The following step-by-step procedure ensures a safe and compliant disposal process:
-
Waste Characterization and Segregation : Treat this compound as a non-halogenated organic solid waste. It is crucial to segregate this waste from other waste streams, such as halogenated solvents, aqueous solutions, and reactive chemicals, to prevent unforeseen chemical reactions.
-
Container Selection : Utilize a designated and clearly labeled waste container that is compatible with organic solids. The container must have a secure, tight-fitting lid to prevent the release of vapors or dust.
-
Proper Labeling : The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Temporary Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from heat, ignition sources, and incompatible materials.
-
Institutional Disposal Procedure : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all available information regarding the compound. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Summary of Disposal Principles
| Principle | Guideline |
| Waste Classification | Treat as a non-halogenated organic solid hazardous waste. |
| Segregation | Do not mix with other waste streams. |
| Containment | Use a labeled, sealed, and compatible solid waste container. |
| Disposal Method | Collection by a licensed hazardous waste disposal company via your institution's EHS department. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for an uncharacterized chemical.
Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet for this compound. It is the responsibility of the user to ensure that all waste disposal activities are conducted in accordance with local, state, and federal regulations, and with the approval of their institution's Environmental Health and Safety department.
Personal protective equipment for handling 2,5-Dimethyl-1,3,4-oxadiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dimethyl-1,3,4-oxadiazole was located. The following guidance is based on information for structurally similar compounds, including other 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is intended to directly answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][3] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes.[4][5] Do not breathe dust or fumes.[1][4] Wash hands thoroughly after handling.[1] Handle in a well-ventilated area or under a chemical fume hood. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep away from incompatible materials such as strong oxidizing agents.[4][5] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][7] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
| Plan | Procedure |
| Spill Response | Ensure adequate ventilation.[4] Wear appropriate PPE.[4] For solid spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5][6] Avoid generating dust.[3] |
| Waste Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[1][8] Do not allow the product to enter drains.[1][9] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6][7] |
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
